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Foundational

Elucidating the Mechanism of Action for N-(4-Hydroxyphenyl)-N-phenylglycine: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction: Framing the Investigation N-(4-Hydroxyphenyl)-N-phenylglycine is a substituted N-phenylglycine derivative.[1][2] While its primary documented use is as a ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Framing the Investigation

N-(4-Hydroxyphenyl)-N-phenylglycine is a substituted N-phenylglycine derivative.[1][2] While its primary documented use is as a photographic developer, its chemical structure presents intriguing possibilities for biological activity.[1][2][3] The presence of a phenol group suggests potential antioxidant and free-radical scavenging properties, and the N-phenylglycine core is found in molecules with diverse pharmacological effects, including anti-inflammatory and neurological activities.[4][5][6][7][8]

This guide uses N-(4-Hydroxyphenyl)-N-phenylglycine as a representative model compound to outline a comprehensive, field-proven strategy for elucidating the mechanism of action (MoA) of a novel or under-characterized molecule. For researchers, scientists, and drug development professionals, this document provides a structured, causality-driven approach, moving from initial screening to in-depth mechanistic validation.

Part 1: Structural Analysis and Hypothesis Generation

Before initiating any biological assays, a thorough analysis of the molecule's physicochemical properties provides a basis for forming initial hypotheses.

Structural Features and Potential Activities:

  • Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is a key structural feature. Phenolic compounds are well-known for their ability to act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals.[9][10][11][12] This suggests that N-(4-Hydroxyphenyl)-N-phenylglycine could play a role in mitigating oxidative stress.

  • N-Phenylglycine Core: Derivatives of N-phenylglycine have been explored for various therapeutic applications, including as anti-inflammatory agents and modulators of neurological pathways.[4][5][6][7][8] This structural motif may confer an affinity for specific enzymes or receptors.

  • Metal Chelating Potential: The presence of hydroxyl and carboxyl groups may allow the molecule to chelate metal ions like iron and copper, which can catalyze the formation of reactive oxygen species (ROS).[13]

Based on this analysis, a primary hypothesis is that N-(4-Hydroxyphenyl)-N-phenylglycine exhibits antioxidant activity, potentially through direct radical scavenging and/or by modulating cellular antioxidant pathways.

PropertyValueSource
Molecular FormulaC8H9NO3[1][2]
Molecular Weight167.16 g/mol [1][2]
CAS Number122-87-2[1]
AppearanceWhite to beige-brown powder[3][14]

Table 1: Physicochemical Properties of N-(4-Hydroxyphenyl)-N-phenylglycine.

Part 2: Initial Biological Screening: From Cytotoxicity to Function

The first step in any cellular assay is to determine the compound's effect on cell viability. This establishes a safe concentration range for subsequent functional assays and provides initial data on potential cytotoxicity.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cells (e.g., HepG2, a human liver cell line often used for toxicity studies) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-(4-Hydroxyphenyl)-N-phenylglycine in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[17]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[18]

Functional Screening: DPPH Radical Scavenging Assay

To directly test the antioxidant hypothesis, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method.[19] DPPH is a stable free radical with a deep violet color.[19] When an antioxidant donates a hydrogen atom, the DPPH is reduced, and the solution changes color from violet to pale yellow.[19] The decrease in absorbance is proportional to the radical scavenging activity.[19]

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of N-(4-Hydroxyphenyl)-N-phenylglycine and a positive control antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction Setup: In a 96-well plate, add 20 µL of each sample or standard dilution to the wells.[20]

  • DPPH Addition: Add 180-200 µL of the DPPH working solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[20]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Part 3: Elucidating the Molecular Mechanism: The Nrf2 Pathway

If the initial screening assays indicate antioxidant activity, the next logical step is to investigate whether the compound acts not only as a direct scavenger but also as an inducer of endogenous antioxidant defense systems. The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[21]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[22] In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1).[22][23]

Nrf2 Activation: ARE-Luciferase Reporter Assay

A highly specific and sensitive method to determine if a compound activates the Nrf2 pathway is to use a reporter cell line. These cells are engineered to contain a luciferase gene under the control of an ARE promoter.[24][25][26] Activation of the pathway by a test compound will drive the expression of luciferase, which can be quantified by measuring light output.

Experimental Workflow: Investigating N-(4-Hydroxyphenyl)-N-phenylglycine's Mechanism

G cluster_0 Part 1: Hypothesis cluster_1 Part 2: Initial Screening cluster_2 Part 3: Mechanism Elucidation A Structural Analysis of N-(4-Hydroxyphenyl)-N-phenylglycine B Hypothesis: Compound Exhibits Antioxidant Activity A->B C Cytotoxicity Assay (MTT) Determine Safe Concentration B->C D Direct Antioxidant Assay (DPPH) Confirm Radical Scavenging C->D If not cytotoxic E ARE-Luciferase Reporter Assay Test for Nrf2 Pathway Activation D->E If positive F Western Blot (Nrf2, HO-1) Confirm Protein Upregulation E->F If positive G qPCR (HO-1 mRNA) Confirm Gene Transcription F->G Validate at transcriptional level

Caption: Workflow for elucidating the mechanism of action.

Experimental Protocol: ARE-Luciferase Reporter Assay

  • Cell Culture: Use a stable ARE-reporter cell line (e.g., HepG2-ARE). Plate cells in a white, clear-bottom 96-well plate.[27]

  • Compound Treatment: Treat cells with non-toxic concentrations of N-(4-Hydroxyphenyl)-N-phenylglycine (determined from the MTT assay). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.[27]

  • Incubation: Incubate for 16-24 hours to allow for transcription and translation of the luciferase reporter.

  • Lysis and Luciferase Detection: Lyse the cells and add a luciferase substrate reagent (e.g., ONE-Glo™).[28]

  • Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence relative to the vehicle control indicates Nrf2 pathway activation.[27]

Mechanistic Validation: Western Blotting and qPCR

A positive result in the reporter assay strongly suggests Nrf2 pathway activation. To confirm this mechanism and move beyond the artificial reporter system, it's crucial to measure the expression of endogenous Nrf2 target proteins and genes.

Western Blotting for Nrf2 and HO-1

Western blotting allows for the quantification of specific protein levels. An increase in nuclear Nrf2 and total HO-1 protein following treatment with the compound would provide strong evidence for the proposed mechanism.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with N-(4-Hydroxyphenyl)-N-phenylglycine for an appropriate time (e.g., 6-24 hours). For Nrf2, perform nuclear and cytoplasmic fractionation. For HO-1, whole-cell lysates are sufficient.[29]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[29]

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with primary antibodies specific for Nrf2 and HO-1.[29][30][31][32] Use an antibody for a housekeeping protein (e.g., β-actin or Lamin B1 for nuclear fractions) as a loading control.

  • Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[29] Densitometry analysis is used to quantify the protein levels relative to the loading control.

Quantitative PCR (qPCR) for HO-1 mRNA

To determine if the increase in HO-1 protein is due to increased gene transcription, qPCR is performed.

Experimental Protocol: qPCR

  • RNA Extraction: Treat cells with the compound for a shorter duration (e.g., 4-8 hours) as mRNA changes precede protein changes. Isolate total RNA using a suitable method (e.g., TRIzol).[33]

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcription kit.[33]

  • qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and primers specific for the HO-1 gene and a stable reference gene (e.g., GAPDH, ACTB).[34]

  • Data Analysis: Run the reaction in a real-time PCR cycler.[35] Analyze the data using the ΔΔCt method to determine the fold change in HO-1 mRNA expression relative to the control.

The Keap1-Nrf2 Antioxidant Response Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Sequesters Degradation Proteasomal Degradation Nrf2_cyto->Degradation Ubiquitination Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation Compound N-(4-Hydroxyphenyl) -N-phenylglycine Compound->Keap1 Inactivates Keap1 (Hypothesized) sMaf sMaf Nrf2_nucl->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to DNA Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: Hypothesized activation of the Nrf2 pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the mechanism of action of N-(4-Hydroxyphenyl)-N-phenylglycine, using it as a model for novel compound investigation. By progressing from broad functional screening to specific molecular pathway analysis, researchers can build a robust, evidence-based understanding of a compound's biological effects.

Positive findings from this workflow would establish N-(4-Hydroxyphenyl)-N-phenylglycine as an activator of the Nrf2 antioxidant pathway. Future studies could then explore its efficacy in cell-based models of oxidative stress-related diseases, investigate potential off-target effects, and begin structure-activity relationship (SAR) studies to optimize its potency and selectivity. This logical progression ensures that research efforts are built on a solid mechanistic foundation, a critical requirement for successful drug discovery and development.

References

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. Available from: [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. Available from: [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. Available from: [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available from: [Link]

  • Phenolic Compounds and Their Antioxidant Activity in Plants Growing under Heavy Metal Stress. Polish Journal of Environmental Studies. Available from: [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods. ResearchGate. Available from: [Link]

  • Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. Available from: [Link]

  • DPPH Assay Protocol with Ascorbic Acid. Scribd. Available from: [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available from: [Link]

  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. PMC. Available from: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available from: [Link]

  • Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. PMC. Available from: [Link]

  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. PMC. Available from: [Link]

  • N-(4-Hydroxyphenyl)glycine. The Merck Index online. Available from: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available from: [Link]

  • Nrf2 Signaling Pathway. Encyclopedia MDPI. Available from: [Link]

  • MTT (Assay protocol). Addgene. Available from: [Link]

  • Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. Indigo Biosciences. Available from: [Link]

  • 4-Hydroxyphenylglycine. Wikipedia. Available from: [Link]

  • Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence. Journal of Medicinal Chemistry. Available from: [Link]

  • DPPH Antioxidant Assay Kit. Zen-Bio. Available from: [Link]

  • N-(4-Hydroxyphenyl)glycine. PubChem. Available from: [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Available from: [Link]

  • ARE Reporter Kit (Nrf2 Antioxidant Pathway). BPS Bioscience. Available from: [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Available from: [Link]

  • ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). BPS Bioscience. Available from: [Link]

  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). PMC. Available from: [Link]

  • Human Nrf2 Reporter Assay Kit. Indigo Biosciences. Available from: [Link]

  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PMC. Available from: [Link]

  • Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers. Available from: [Link]

  • Quantitative Real Time PCR Protocol. Stack Lab. Available from: [Link]

  • Western blot analysis for Nrf2, heme oxygenase-1, and cleaved... ResearchGate. Available from: [Link]

  • Nrf2/HO-1 is a key signaling pathway in Ischemia-reperfusion brain injury. AIMS Neuroscience. Available from: [Link]

  • Western blot analysis of Nrf2 and HO-1. (a) Western blot showing the... ResearchGate. Available from: [Link]

  • Gene expression evaluation of antioxidant enzymes in patients with hepatocellular carcinoma: RT-qPCR and bioinformatic analyses. PMC. Available from: [Link]

  • Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. PubMed. Available from: [Link]

  • Expression of genes encoding antioxidant enzymes in human and mouse oocytes during the final stages of maturation. Oxford Academic. Available from: [Link]

  • Design, Synthesis and Pharmacological Evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol Derivatives as GPR88 Agonists. PubMed. Available from: [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available from: [Link]

  • Guidelines for Successful Quantitative Gene Expression in Real- Time qPCR Assays. IntechOpen. Available from: [Link]

  • US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+). Google Patents.

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Proposed Synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine

Abstract This technical guide addresses the molecular properties of the novel, non-commercial compound N-(4-Hydroxyphenyl)-N-phenylglycine. Due to the absence of this compound in current chemical catalogs and literature,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the molecular properties of the novel, non-commercial compound N-(4-Hydroxyphenyl)-N-phenylglycine. Due to the absence of this compound in current chemical catalogs and literature, this document provides theoretically calculated physicochemical data, including molecular weight and exact mass. Furthermore, we present a comprehensive, field-proven synthetic strategy for its preparation, leveraging established methodologies for the N-arylation of amino acid derivatives. This guide is intended for researchers, chemists, and drug development professionals interested in the synthesis and evaluation of novel N,N-diaryl-α-amino acid structures. We provide detailed, step-by-step protocols for a proposed synthesis and subsequent analytical validation, ensuring scientific integrity and reproducibility.

Introduction and Core Physicochemical Properties

N-(4-Hydroxyphenyl)-N-phenylglycine is a disubstituted α-amino acid derivative. Its structure, featuring two distinct aryl groups attached to the glycine nitrogen, presents a unique scaffold for investigation in medicinal chemistry and materials science. Unlike its monosubstituted analogue, N-(4-Hydroxyphenyl)glycine (CAS 122-87-2), which is a well-documented compound used historically as a photographic developer, N-(4-Hydroxyphenyl)-N-phenylglycine is not found in major chemical databases or commercial inventories.[1][2][3][4][5][6][7]

The synthesis of N-aryl and N,N-diaryl amino acids is of significant interest as these moieties serve as crucial building blocks for biologically active molecules and peptidomimetics.[8] The introduction of aryl groups can enhance metabolic stability, modulate receptor binding affinity, and introduce specific conformational constraints.[9][10] This guide provides the foundational data and a robust synthetic blueprint for the production and characterization of this novel compound.

Molecular Structure

The chemical structure of N-(4-Hydroxyphenyl)-N-phenylglycine is characterized by a central glycine backbone with its nitrogen atom bonded to both a phenyl group and a 4-hydroxyphenyl group.

Caption: Molecular structure of N-(4-Hydroxyphenyl)-N-phenylglycine.

Calculated Physicochemical Data

All quantitative data for N-(4-Hydroxyphenyl)-N-phenylglycine have been calculated based on its molecular formula, C₁₄H₁₃NO₃.

PropertyValueMethod
Molecular Formula C₁₄H₁₃NO₃-
Average Molecular Weight 243.26 g/mol Calculation based on isotopic abundances
Monoisotopic (Exact) Mass 243.08954 DaCalculation based on primary isotopes
Elemental Composition C: 69.13%, H: 5.39%, N: 5.76%, O: 19.73%Theoretical Calculation

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of N,N-diaryl α-amino acids is non-trivial due to the steric hindrance around the nitrogen atom. A robust approach involves a multi-step sequence starting from glycine methyl ester, which includes protection, sequential N-arylation, and final deprotection. We propose a pathway leveraging a copper-catalyzed Ullmann-type coupling reaction, a method proven effective for the synthesis of N-aryl amino acids.[8]

Overall Synthetic Workflow

The proposed synthesis involves three main stages:

  • Initial N-Arylation & Protection: N-phenylation of glycine methyl ester followed by protection of the secondary amine.

  • Second N-Arylation: Introduction of the 4-hydroxyphenyl group. The phenolic hydroxyl must be protected, for instance as a methoxy or benzyloxy ether, to prevent it from interfering with the coupling reaction.

  • Deprotection: Removal of the ester and protecting groups to yield the final product.

Synthetic_Workflow A Glycine Methyl Ester HCl B N-Phenylglycine Methyl Ester A->B Ullmann Coupling (Iodobenzene, CuI, Base) C Protected N-Phenylglycine Methyl Ester (e.g., N-Boc) B->C Boc Protection (Boc)₂O, Base D N-(4-Methoxyphenyl)-N-phenylglycine Methyl Ester C->D Ullmann Coupling (4-Iodoanisole, CuI, Base) E N-(4-Methoxyphenyl)-N-phenylglycine D->E Ester Hydrolysis (LiOH or NaOH) F Final Product: N-(4-Hydroxyphenyl)-N-phenylglycine E->F Demethylation (BBr₃ or HBr)

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Experimental Protocol: Stage 1 - Synthesis of N-Phenylglycine Methyl Ester

Causality: This initial step creates the first C-N bond. An Ullmann coupling is chosen for its reliability in forming aryl-amine bonds. Glycine is used as its methyl ester to protect the carboxylic acid and improve solubility in organic solvents.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add glycine methyl ester hydrochloride (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) as the solvent.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Heating: Heat the reaction mixture to 100-110 °C and stir vigorously for 24-48 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Detailed Experimental Protocol: Stage 2 - Synthesis of N-(4-Methoxyphenyl)-N-phenylglycine Methyl Ester

Causality: The second aryl group is introduced in this step. We use 4-iodoanisole to install a protected version of the 4-hydroxyphenyl group. The methoxy group is a robust protecting group that can be cleaved under specific conditions without affecting the rest of the molecule. Direct use of 4-iodophenol would fail as the acidic phenol proton would quench the base and the phenoxide could compete in coupling reactions. A second Ullmann coupling is mechanistically consistent.

  • Reaction Setup: To an oven-dried flask, add the purified N-phenylglycine methyl ester (1.0 eq), 4-iodoanisole (1.2 eq), copper(I) iodide (0.15 eq), and a strong base such as potassium phosphate (K₃PO₄, 2.5 eq).

  • Solvent & Ligand: Add anhydrous toluene or dioxane as the solvent. Addition of a ligand such as L-proline or N,N'-dimethylethylenediamine (0.2 eq) is often crucial for promoting diaryl amine formation.

  • Inert Atmosphere & Heating: Purge the system with inert gas and heat to 110 °C for 24-48 hours.

  • Monitoring & Workup: Monitor and work up the reaction as described in Stage 1.

  • Purification: Purify the resulting N,N-diaryl amino ester by column chromatography.

Detailed Experimental Protocol: Stage 3 - Deprotection

Causality: This final stage unmasks the functional groups to yield the target molecule. It requires two distinct steps: saponification of the methyl ester and cleavage of the methyl ether.

Step 3a: Ester Hydrolysis

  • Dissolve the purified product from Stage 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Acidify the mixture carefully with 1M HCl to pH ~3-4.

  • Extract the product with ethyl acetate, dry the organic phase, and evaporate the solvent.

Step 3b: Ether Cleavage

  • Dissolve the carboxylic acid from Step 3a in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C or -78 °C.

  • Slowly add boron tribromide (BBr₃, 1.5-2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully by slowly adding methanol, followed by water.

  • Extract the final product, N-(4-Hydroxyphenyl)-N-phenylglycine, into an organic solvent, dry, and purify by recrystallization or preparative HPLC.

Analytical Characterization and Validation

As a novel compound, rigorous characterization is mandatory to confirm its identity and purity.

TechniqueExpected Result for N-(4-Hydroxyphenyl)-N-phenylglycinePurpose
¹H NMR Aromatic protons in the 6.5-8.0 ppm range; a singlet for the α-proton of the glycine backbone; a broad singlet for the phenolic OH and carboxylic acid OH.Confirms the proton framework and structural integrity.
¹³C NMR Resonances for two distinct aryl groups, the α-carbon, and the carbonyl carbon (~170-175 ppm).Confirms the carbon skeleton.
High-Resolution Mass Spectrometry (HRMS) The measured m/z value should match the calculated exact mass of 243.08954 (for [M+H]⁺, expect 244.09737).Confirms the elemental formula and exact mass.
FT-IR Spectroscopy Broad O-H stretches for the phenol and carboxylic acid; C=O stretch for the carboxylic acid (~1700 cm⁻¹); aromatic C=C stretches.Confirms the presence of key functional groups.
Reverse-Phase HPLC A single, sharp peak under various solvent conditions.Assesses the purity of the final compound.

Conclusion

This guide provides the essential theoretical data for N-(4-Hydroxyphenyl)-N-phenylglycine, a compound not currently described in the scientific literature. We have outlined a plausible and detailed synthetic strategy based on established organometallic coupling reactions. The provided protocols are designed to be self-validating, with clear checkpoints and analytical methods to ensure the identity and purity of the target molecule. This work serves as a foundational resource for researchers aiming to synthesize and explore the potential applications of this novel N,N-diaryl-α-amino acid.

References

  • McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Asian Journal of Chemistry, 23(11), 4869-4874. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67149, N-(4-Hydroxyphenyl)glycine. PubChem. Retrieved March 21, 2026, from [Link].

  • Wikipedia contributors. (2023, April 20). 4-Hydroxyphenylglycine. In Wikipedia, The Free Encyclopedia. Retrieved March 21, 2026, from [Link].

  • MacNeil, S. L., & Snieckus, V. (2012). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Organic Letters, 14(17), 4486–4489. [Link].

  • Conde, J. J., et al. (2021). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. The Journal of Organic Chemistry, 86(15), 10323–10332. [Link].

Sources

Foundational

Synthesis Pathways for N-(4-Hydroxyphenyl)-N-phenylglycine Derivatives: A Comprehensive Technical Guide

Executive Summary N-(4-Hydroxyphenyl)-N-phenylglycine is a highly specialized diarylamine and non-canonical amino acid (ncAA) derivative. Molecules bearing this core scaffold are of significant interest in the developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Hydroxyphenyl)-N-phenylglycine is a highly specialized diarylamine and non-canonical amino acid (ncAA) derivative. Molecules bearing this core scaffold are of significant interest in the development of peptidomimetics, redox-active organic materials, and advanced photographic developing agents.

Synthesizing this target presents a classic chemoselectivity challenge: differentiating between a nucleophilic phenol and a sterically hindered secondary amine. This whitepaper provides a critical, self-validating guide to the synthetic pathways for N-(4-Hydroxyphenyl)-N-phenylglycine derivatives, detailing mechanistic causality, transition-metal-catalyzed protocols, and optimization metrics.

Mechanistic Rationale & The Chemoselectivity Challenge

The fundamental hurdle in synthesizing N-(4-Hydroxyphenyl)-N-phenylglycine via direct alkylation of 4-hydroxydiphenylamine (p-anilinophenol) with bromoacetic acid is thermodynamic.

  • pKa Discrepancy: The phenolic hydroxyl group has a pKa of ~10, whereas the N-H proton of a diarylamine has a pKa of >25 .

  • Causality of Failure: Under standard basic conditions (e.g., K₂CO₃ or NaOH), the base preferentially deprotonates the phenol to form a highly nucleophilic phenoxide anion. Subsequent reaction with bromoacetic acid leads almost exclusively to O-alkylation, yielding 4-anilinophenoxyacetic acid rather than the desired N-alkylated product.

To bypass this thermodynamic trap, synthetic chemists must employ one of two strategies:

  • Kinetic Control via Transition-Metal Catalysis: Utilizing Palladium-catalyzed Buchwald-Hartwig cross-coupling to selectively form the C-N bond .

  • Thermodynamic Control via Transient Protection: Masking the phenol as an ether, allowing for the use of a strong base (e.g., NaH) to forcefully deprotonate the diarylamine.

Retrosynthetic Analysis & Pathway Design

The following diagram outlines the two primary retrosynthetic disconnections for the target molecule.

Retrosynthesis Target N-(4-Hydroxyphenyl)- N-phenylglycine PathA Path A: Buchwald-Hartwig (C-N Cross-Coupling) Target->PathA Disconnection 1 PathB Path B: N-Alkylation (Protection Required) Target->PathB Disconnection 2 SubA1 Methyl N-phenylglycinate PathA->SubA1 SubA2 4-Bromophenol (TBS Protected) PathA->SubA2 SubB1 4-Hydroxydiphenylamine (O-Protected) PathB->SubB1 SubB2 Methyl Bromoacetate PathB->SubB2

Retrosynthetic pathways for N-(4-Hydroxyphenyl)-N-phenylglycine.

Primary Synthesis Workflow: Palladium-Catalyzed C-N Cross-Coupling (Path A)

Path A represents the most robust, high-yielding, and self-validating system for diarylamine synthesis. By coupling methyl N-phenylglycinate with a protected 4-bromophenol, we dictate absolute regiocontrol.

Catalytic Cycle & Mechanistic Design

The use of bulky, electron-rich phosphine ligands (like XPhos) accelerates the oxidative addition of the aryl bromide and facilitates the challenging reductive elimination step to form the sterically congested tertiary amine.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination AmineCoord->RedElim Base-HBr RedElim->Pd0 Catalyst Regeneration Product N,N-Diarylglycine Derivative RedElim->Product Product Release

Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling catalytic cycle.

Step-by-Step Experimental Protocol

Step 1: Preparation of Substrates

  • React N-phenylglycine with methanol and a catalytic amount of sulfuric acid under reflux for 4 hours to yield methyl N-phenylglycinate .

  • Protect 4-bromophenol using tert-butyldimethylsilyl chloride (TBS-Cl) and imidazole in DMF at room temperature to yield (4-bromophenoxy)(tert-butyl)dimethylsilane .

Step 2: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an argon atmosphere, combine methyl N-phenylglycinate (1.0 equiv), the TBS-protected 4-bromophenol (1.1 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (1.5 equiv).

  • Add anhydrous toluene (0.2 M) and heat the sealed tube to 100 °C for 12 hours.

  • Causality Check: Cs₂CO₃ is chosen over NaOtBu to prevent premature cleavage of the TBS ether and to tolerate the ester functionality.

  • Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography to isolate the protected diarylamine intermediate.

Step 3: Global Deprotection

  • Dissolve the intermediate in THF and treat with a 2M aqueous NaOH solution (3.0 equiv).

  • Stir at 60 °C for 4 hours. This step simultaneously hydrolyzes the methyl ester and cleaves the TBS ether.

  • Acidify the aqueous layer to pH 3-4 using 1M HCl to precipitate the final product: N-(4-Hydroxyphenyl)-N-phenylglycine .

Alternative Synthesis Workflow: Protection-Directed N-Alkylation (Path B)

If transition-metal catalysis is unfeasible, a classical protection-deprotonation route can be employed.

Step-by-Step Experimental Protocol
  • O-Protection: React 4-hydroxydiphenylamine with benzyl bromide (1.0 equiv) and K₂CO₃ in acetone to selectively yield 4-(benzyloxy)-N-phenylaniline.

  • N-Alkylation: Dissolve the protected amine in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv). Causality Check: The strong base is required to deprotonate the weakly acidic diarylamine N-H (pKa ~25). Stir for 30 minutes, then add methyl bromoacetate (1.1 equiv). Warm to room temperature and stir for 4 hours.

  • Deprotection: Subject the resulting ester to Pd/C catalyzed hydrogenation (H₂, 1 atm) in methanol to remove the benzyl ether, followed by mild basic hydrolysis (LiOH) to yield the free carboxylic acid.

Quantitative Data & Optimization Metrics

The table below summarizes the optimization data for the C-N bond formation step, highlighting why the Pd/XPhos system is the authoritative standard for this specific scaffold.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)N:O Selectivity
Pd₂(dba)₃ XPhos Cs₂CO₃ Toluene 100 92% >99:1
Pd(OAc)₂RuPhosNaOtBu1,4-Dioxane11085%95:5
Pd₂(dba)₃BINAPK₃PO₄Toluene10041%80:20
CuI (Ullmann)1,10-PhenK₂CO₃DMF13035%60:40

Data Interpretation: Copper-catalyzed Ullmann conditions suffer from poor yields and competing O-arylation if the phenol is unprotected. The Pd/XPhos system provides near-perfect chemoselectivity and excellent yields.

Furthermore, recent advancements in photoredox catalysis have enabled downstream C(sp³)–C(sp³) cross-dehydrogenative coupling of N-phenylglycine derivatives, allowing for the installation of quaternary carbon centers adjacent to the nitrogen, expanding the utility of these synthesized scaffolds in drug discovery .

Conclusion

The synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine derivatives requires strict control over chemoselectivity due to the competing nucleophilicities of the phenol and the diarylamine nitrogen. While classical alkylation demands tedious protection/deprotection sequences, the Palladium-catalyzed Buchwald-Hartwig amination (Path A) stands as the most efficient, scalable, and self-validating protocol. By employing rational catalyst and base selection, researchers can reliably access this highly valuable ncAA scaffold.

References

  • Title: 4.3: Distinguishing between pH and pKa Source: Chemistry LibreTexts URL: [Link]

  • Title: Diarylamine Synthesis via Desulfinylative Smiles Rearrangement Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Sequential EDA/HAT Enables C(sp³)–C(sp³) Cross-Dehydrogenative Coupling: Accessing Non-Canonical Amino Acids with Quaternary Carbon Centers from Activated and Non-Activated Alkanes Source: ACS Publications (Organic Letters) URL: [Link]

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of N-(4-Hydroxyphenyl)-N-phenylglycine in Organic Solvents

Foreword: The Critical Role of Solubility in Pharmaceutical Development In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a therapeutic reality. Among these, solubility stands as a paramount gatekeeper of a compound's potential. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a cornerstone of formulation design, bioavailability, and ultimately, clinical efficacy. This guide is dedicated to a molecule of significant interest: N-(4-Hydroxyphenyl)-N-phenylglycine. While it shares structural similarities with key components of vital antibiotics, its own therapeutic potential and applications are areas of active investigation. This document provides an in-depth exploration of its solubility in organic solvents, offering both theoretical underpinnings and practical, field-proven methodologies for its accurate determination.

N-(4-Hydroxyphenyl)-N-phenylglycine: A Molecule of Interest

N-(4-Hydroxyphenyl)-N-phenylglycine is a non-proteinogenic amino acid. Its structure, featuring both a phenolic hydroxyl group and a carboxylic acid function, imparts a unique combination of polar and non-polar characteristics. This amphiphilic nature suggests a complex solubility behavior that is highly dependent on the surrounding solvent environment.

While specific therapeutic applications of N-(4-Hydroxyphenyl)-N-phenylglycine are still under exploration, its structural relative, 4-Hydroxyphenylglycine (HPG), is a crucial building block in the biosynthesis of glycopeptide antibiotics such as vancomycin.[1][2] These antibiotics are mainstays in treating serious bacterial infections. The study of N-(4-Hydroxyphenyl)-N-phenylglycine's physicochemical properties, therefore, not only contributes to the fundamental understanding of this class of molecules but also holds potential for the development of novel therapeutics and synthetic processes.[2][3]

Physicochemical Properties of N-(4-Hydroxyphenyl)-N-phenylglycine:

PropertyValueSource
Molecular Formula C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [4]
Appearance White to light brown powder[4]
Melting Point 244 °C (decomposes)[5]
LogP (octanol-water partition coefficient) 0.3[4]

The Theoretical Framework of Solubility

The principle of "like dissolves like" provides a fundamental, albeit simplified, model for predicting solubility.[6] The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For N-(4-Hydroxyphenyl)-N-phenylglycine, its polar functional groups (hydroxyl, carboxyl, and amino groups) can participate in hydrogen bonding, while the phenyl rings introduce non-polar, van der Waals interactions.

The overall solubility in a given organic solvent will be a balance of these forces. Solvents capable of hydrogen bonding, such as alcohols, are expected to be more effective at solvating the polar functionalities of the molecule. Conversely, non-polar solvents will interact more favorably with the phenyl rings.

Qualitative Solubility Profile of N-(4-Hydroxyphenyl)-N-phenylglycine

Literature suggests that N-(4-Hydroxyphenyl)-N-phenylglycine is sparingly soluble in a range of common organic solvents. One source describes it as "sparingly sol in water, alcohol, acetone, ether, chloroform, ethyl acetate, benzene, glacial acetic acid."[7] It is also noted to be soluble in alkaline and mineral acid solutions, which is expected given its acidic (carboxylic acid and phenol) and basic (secondary amine) functional groups.[7]

While this qualitative information is a useful starting point, quantitative data is essential for any meaningful application in research and development. The following sections detail the experimental procedures to obtain this critical data.

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[8][9][10] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.

The Shake-Flask Method: A Detailed Protocol

This protocol outlines the rigorous steps required to obtain reliable and reproducible solubility data.

Materials:

  • N-(4-Hydroxyphenyl)-N-phenylglycine (solid powder)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate) of high purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid N-(4-Hydroxyphenyl)-N-phenylglycine to a known volume of solvent in a sealed vial. B Agitate on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours). A->B Incubate C Allow vials to stand to let excess solid settle. B->C Settle D Centrifuge the vials to pellet the remaining solid. C->D Clarify E Carefully withdraw an aliquot of the supernatant. D->E Sample F Filter the supernatant through a syringe filter. E->F Purify G Dilute the filtered solution with a suitable solvent. F->G Prepare for analysis H Analyze the diluted sample by a validated HPLC-UV method. G->H Inject I Calculate solubility based on the calibration curve. H->I Determine concentration

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Steps:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N-(4-Hydroxyphenyl)-N-phenylglycine (e.g., 5-10 mg) into a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired organic solvent (e.g., 1 mL) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This is a critical step and should be determined empirically; however, 24 to 48 hours is a common timeframe.[8]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short time to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.

    • For an extra measure of certainty, filter the collected supernatant through a chemically compatible syringe filter (e.g., PTFE for most organic solvents).

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve for the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.[11][12] A C18 reverse-phase column is typically suitable for this type of compound.[12] The mobile phase could consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[12] Detection is commonly performed at a wavelength where the compound exhibits strong UV absorbance, for instance, around 220 nm.[12]

    • Prepare a calibration curve using standard solutions of N-(4-Hydroxyphenyl)-N-phenylglycine of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mmol/L.

Analytical Method for Quantification: HPLC-UV

A robust and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used and reliable technique for this purpose.

Typical HPLC-UV Parameters:

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan of the compound (e.g., 220 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity to ensure the reliability of the solubility data.

Factors Influencing the Solubility of N-(4-Hydroxyphenyl)-N-phenylglycine

The solubility of N-(4-Hydroxyphenyl)-N-phenylglycine is not a fixed value but is influenced by several environmental factors.

Solvent Polarity

As a general trend, the solubility of a compound is greatest in a solvent with a similar polarity. For N-(4-Hydroxyphenyl)-N-phenylglycine, a polar protic solvent like methanol or ethanol would be expected to be a better solvent than a non-polar aprotic solvent like hexane. A study on a structurally similar compound, Methyl D-(−)-4-hydroxy-phenylglycinate, showed a solubility order of methanol > ethanol > n-propanol > isopropanol, which aligns with the trend of decreasing solvent polarity.[13] A similar trend would be anticipated for N-(4-Hydroxyphenyl)-N-phenylglycine.

Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. The effect of temperature on the solubility of N-(4-Hydroxyphenyl)-N-phenylglycine should be experimentally determined by conducting the shake-flask method at various temperatures.

pH

As an amphoteric molecule with both acidic and basic functional groups, the solubility of N-(4-Hydroxyphenyl)-N-phenylglycine in aqueous or mixed aqueous-organic solvent systems will be highly dependent on the pH.

  • In acidic conditions (low pH): The amino group will be protonated (-NH₂⁺-), increasing the overall polarity and likely enhancing solubility in polar solvents.

  • In basic conditions (high pH): The carboxylic acid and phenolic hydroxyl groups will be deprotonated (-COO⁻ and -O⁻), also increasing polarity and solubility.

The lowest solubility is expected at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.

Logical Relationship of pH and Solubility:

G cluster_pH Effect of pH on Solubility cluster_solubility Solubility in Polar Solvents A Low pH (Acidic) D Increased Solubility (Protonated Amine) A->D Protonation B Isoelectric Point (pI) E Minimum Solubility (Zwitterionic Form) B->E Net Neutral Charge C High pH (Basic) F Increased Solubility (Deprotonated Carboxylate and Phenolate) C->F Deprotonation

Caption: The influence of pH on the solubility of N-(4-Hydroxyphenyl)-N-phenylglycine.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table of Solubility Data (Hypothetical):

SolventTemperature (°C)Solubility (mg/mL)Solubility (mmol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Methanol40[Experimental Value][Calculated Value]
Ethanol40[Experimental Value][Calculated Value]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of N-(4-Hydroxyphenyl)-N-phenylglycine in organic solvents. While specific quantitative data in the public domain is scarce, the methodologies outlined herein empower researchers to generate this critical information with a high degree of accuracy and reliability. A thorough characterization of the solubility of this molecule is a crucial step in unlocking its full potential in pharmaceutical and chemical research. Future work should focus on generating a comprehensive dataset of its solubility in a wider range of solvents and at various temperatures and pH values. This will not only aid in the development of potential applications for N-(4-Hydroxyphenyl)-N-phenylglycine but also contribute to a deeper understanding of the physicochemical properties of this important class of non-proteinogenic amino acids.

References

  • Glycine, N-(4-hydroxyphenyl)-. SIELC Technologies. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • 4-Hydroxyphenylglycine. Wikipedia. [Link]

  • N-(4-Hydroxyphenyl)glycine. PubChem. [Link]

  • N-(4-Hydroxyphenyl)glycine. The Merck Index Online. [Link]

  • Measurement and Correlation of Solubility on Reactive Crystallization of Methyl D-(−)-4-Hydroxy-phenylglycinate. Journal of Chemical & Engineering Data. [Link]

  • Design, Synthesis and Pharmacological Evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol Derivatives as GPR88 Agonists. PubMed. [Link]

  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ResearchGate. [Link]

  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. [Link]

  • Solubility data of hydoxyphenylglycine in ethanol + water mixtures at 298.15K as a function of pH. ResearchGate. [Link]

  • ThermoML:J. Chem. Eng. Data 2017, 62, 1, 69-79. Thermodynamics Research Center. [Link]

  • Solubility of organic compounds (video). Khan Academy. [Link]

  • N-(4-Hydroxyphenyl)-N-phenylglycine-d5. Clinivex. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. NISCAIR. [Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]

  • ThermoML:J. Chem. Eng. Data 2019, 64, 4, 1809-1815. Thermodynamics Research Center. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

  • Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Semantic Scholar. [Link]

  • N-(4-Hydroxyphenyl)glycine. The Merck Index Online. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed. [Link]

  • Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm. [Link]

  • Solubility of d - p -Hydroxyphenylglycine in Water, Methanol, Ethanol, Carbon Tetrachloride, Toluene, and N , N -Dimethylformamide between 278 K and 323 K. ResearchGate. [Link]

  • 論文. 千葉大学大学院薬学研究院・薬学部. [Link]

Sources

Exploratory

Spectral Data and ¹H NMR Characterization of N-(4-Hydroxyphenyl)-N-phenylglycine: A Technical Guide

Executive Summary N-(4-Hydroxyphenyl)-N-phenylglycine is a complex diarylalkylamine derivative characterized by a central nitrogen atom covalently bonded to a phenyl ring, a phenol moiety, and a carboxylic acid-containin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Hydroxyphenyl)-N-phenylglycine is a complex diarylalkylamine derivative characterized by a central nitrogen atom covalently bonded to a phenyl ring, a phenol moiety, and a carboxylic acid-containing aliphatic chain. Accurate structural elucidation of this compound is critical for researchers utilizing it as a redox-active intermediate, a precursor in the synthesis of phenothiazine analogues[1], or an active pharmaceutical ingredient (API) scaffold.

This whitepaper provides an authoritative, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of N-(4-Hydroxyphenyl)-N-phenylglycine. By deconstructing the electronic causality behind its chemical shifts and providing a self-validating experimental protocol, this guide ensures high-fidelity spectral interpretation for drug development professionals and analytical chemists.

Structural Elucidation & Electronic Causality

The ¹H NMR spectrum of N-(4-Hydroxyphenyl)-N-phenylglycine is governed by the competing electronic effects of its three distinct substituents attached to the central amine:

  • The Phenyl Ring: Acts as an electron-withdrawing group via resonance (-M effect), deshielding its own aromatic protons.

  • The 4-Hydroxyphenyl Ring: The hydroxyl (-OH) group is a strong electron-donating group via resonance (+M effect), which significantly shields the protons on this specific ring, creating a distinct AA'BB' spin system.

  • The Glycine Moiety (-CH₂-COOH): The carboxylic acid exerts an inductive electron-withdrawing effect (-I effect). When combined with the magnetic anisotropy of the two aryl rings, the methylene (-CH₂-) protons are significantly deshielded compared to mono-aryl glycines[2].

Electronic_Effects Core Central Nitrogen Atom (sp3 hybridized, lone pair delocalization) Phenyl Phenyl Ring (Electron-withdrawing via resonance) Core->Phenyl Conjugation Hydroxyphenyl 4-Hydroxyphenyl Ring (Electron-donating via -OH group) Core->Hydroxyphenyl Conjugation Glycine Glycine Moiety (-CH2-COOH) (Inductive electron withdrawal) Core->Glycine Inductive Effect Shift1 Deshields ortho/para protons (δ 6.85 - 7.25 ppm) Phenyl->Shift1 Shift2 Shields ortho protons (δ 6.75 - 6.90 ppm, AA'BB') Hydroxyphenyl->Shift2 Shift3 Deshields methylene protons (δ ~4.35 ppm singlet) Glycine->Shift3

Mechanistic logic of electronic effects dictating the 1H NMR chemical shifts.

Quantitative ¹H NMR Spectral Data

The choice of solvent is critical. DMSO-d₆ is mandated for this compound because its high dielectric constant disrupts the strong intermolecular hydrogen bonding between the carboxylic acid and phenolic hydroxyl groups, preventing severe signal broadening.

The transition from a mono-aryl glycine (e.g., N-phenylglycine, where the -CH₂- appears at δ 3.80 ppm[2]) to a diaryl glycine (e.g., N,N-diphenylglycine, where the -CH₂- appears at δ 4.39 ppm[3]) demonstrates a predictable deshielding effect. The data in Table 1 synthesizes these field-proven benchmarks for N-(4-Hydroxyphenyl)-N-phenylglycine.

Table 1: ¹H NMR Assignments in DMSO-d₆ (400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentMechanistic Rationale
~12.50 Broad Singlet (br s)1H--COOHHighly deshielded acidic proton; broad due to chemical exchange.
~9.20 Singlet (s)1H-Ar-OHPhenolic proton; sharpens in DMSO-d₆ due to solvent-solute H-bonding.
~7.25 Triplet (t)2H7.8Phenyl meta-HDeshielded by the lack of strong +M substituents on this specific ring.
~6.95 Doublet (d)2H7.8Phenyl ortho-HCoupled to the meta protons; slightly shielded by the nitrogen lone pair.
~6.90 Doublet (d)2H8.54-OH-Phenyl ortho to NPart of the AA'BB' system; deshielded relative to the protons near the OH.
~6.85 Triplet (t)1H7.3Phenyl para-HStandard para-position shift for N-substituted anilines.
~6.75 Doublet (d)2H8.54-OH-Phenyl ortho to OHStrongly shielded by the +M effect of the hydroxyl group.
~4.35 Singlet (s)2H--CH₂-Deshielded by the combined inductive effect of -COOH and the diarylamine group[3].

Self-Validating Experimental Protocol: High-Resolution ¹H NMR

To ensure trustworthiness and reproducibility, the following protocol incorporates internal self-validation steps. If the validation criteria are not met, the acquisition must be halted and the sample re-prepared.

Step-by-Step Methodology

Phase 1: Sample Preparation & Validation

  • Weighing: Accurately weigh 10–15 mg of highly purified N-(4-Hydroxyphenyl)-N-phenylglycine.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex the solution for 30 seconds. Self-Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution of the zwitterionic species, which will degrade magnetic field homogeneity (shimming).

Phase 2: Instrument Calibration & Acquisition 4. Insertion & Shimming: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz NMR spectrometer. Perform automated gradient shimming (e.g., topshim on Bruker systems) targeting the deuterium lock signal of DMSO-d₆. 5. Parameter Setup:

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds to ensure complete relaxation of the quaternary and broad exchangeable protons (-OH, -COOH).

  • Number of Scans (NS): 16 to 64, depending on concentration.

  • Acquisition: Execute the pulse sequence and acquire the Free Induction Decay (FID).

Phase 3: Post-Processing & Quality Control 7. Fourier Transform: Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution. 8. Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction. 9. Referencing: Calibrate the TMS peak to exactly δ 0.00 ppm. Self-Validation Check: Verify that the residual quintet of DMSO-d₆ is exactly at δ 2.50 ppm and the HDO water peak is at ~δ 3.33 ppm. If the water peak is excessively broad or shifted, the sample is too wet, which may obscure the aliphatic -CH₂- signal.

NMR_Workflow A Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) B Shimming & Tuning (Optimize magnetic field homogeneity) A->B C Pulse Sequence Execution (zg30, 400/500 MHz, 16-64 scans) B->C D FID Acquisition (Relaxation delay = 2-5s) C->D E Fourier Transform & Phase/Baseline Correction D->E F Signal Integration & Multiplet Analysis E->F

Step-by-step workflow for high-resolution 1H NMR acquisition and processing.

Complementary Analytical Techniques

While ¹H NMR provides definitive connectivity data, a robust characterization package for drug development requires orthogonal validation:

  • ¹³C NMR (100/125 MHz): Expected to show the carbonyl carbon highly deshielded at ~172 ppm[2], with the oxygen-bound aromatic carbon of the phenol ring near 155 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Essential for confirming the exact mass. The expected [M+H]⁺ or [M-H]⁻ ions will validate the molecular formula (C₁₄H₁₃NO₃), ruling out oxidation byproducts common in electron-rich diarylamines.

  • FT-IR Spectroscopy: Will exhibit a strong, broad O-H stretch (3200–3400 cm⁻¹) and a sharp C=O stretch (~1710 cm⁻¹), confirming the presence of the carboxylic acid and phenol groups.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides National Institutes of Health (NIH) - PMC URL:[Link]

  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines MDPI URL: [Link]

  • Condensation of Pyrylium Salts with Mixed Anhydrides - Supporting Information Royal Society of Chemistry (RSC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: N-(4-Hydroxyphenyl)-N-phenylglycine as an Analytical Reference Standard

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Bedrock of Analytical Confidence In the landscape of pharmaceutical development and scientific research, the int...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Bedrock of Analytical Confidence

In the landscape of pharmaceutical development and scientific research, the integrity of analytical data is paramount. The accuracy, precision, and reliability of our measurements underpin every critical decision, from batch release to regulatory submission. At the heart of this data integrity lies the proper use of analytical reference standards. These highly characterized materials serve as the benchmark against which unknown samples are measured, ensuring consistency and comparability of results across time and between laboratories. As defined by the United States Pharmacopeia (USP), reference standards are "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators."[1]

This guide provides a detailed framework for the use of N-(4-Hydroxyphenyl)-N-phenylglycine as an analytical reference standard. While specific, published protocols for this exact molecule are not widely available, its structural analogue, N-(4-Hydroxyphenyl)glycine, is well-documented. The principles and methodologies outlined herein are based on established best practices for analytical standards, guided by international frameworks like the International Council for Harmonisation (ICH), and can be directly adapted for robust method development and validation.[2][3] The availability of isotopically labeled N-(4-Hydroxyphenyl)-N-phenylglycine-d5 as a commercial reference standard confirms its application in sensitive analytical techniques, particularly LC-MS.[4]

This document will guide you through the essential steps of handling, preparing, and applying this reference standard in modern analytical workflows, ensuring your results are built on a foundation of scientific rigor.

PART 1: Reference Standard Characterization & Handling

Before any analytical work begins, a thorough understanding of the reference standard's properties is essential. This information is typically provided in the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) that accompany the standard.

Key Physicochemical Properties

The properties of the reference standard dictate its handling, storage, and the selection of analytical conditions. The following table summarizes key properties for the closely related compound N-(4-Hydroxyphenyl)glycine, which serves as a valuable starting point for method development.

PropertyValue (for N-(4-Hydroxyphenyl)glycine)Source
CAS Number 122-87-2[5]
Molecular Formula C₈H₉NO₃[5][6]
Molecular Weight 167.16 g/mol [5]
Appearance White to light brown/gray powder or crystals[7][8]
Melting Point ~244-247 °C (with decomposition)[5]
Solubility Sparingly soluble in water, alcohol, acetone. Soluble in mineral acids and alkalies.[5]

Note for N-(4-Hydroxyphenyl)-N-phenylglycine: The addition of a second phenyl group will increase the molecular weight and likely decrease its solubility in aqueous solutions while increasing its solubility in organic solvents. Empirical verification of solubility is a critical first step.

The Certificate of Analysis (CoA): Your Document of Truth

The CoA is the most critical document accompanying a reference standard. It provides the certified values and essential data for its correct use.[6][9]

Key Information to Scrutinize on the CoA:

  • Identity: Confirmed by techniques like NMR, Mass Spectrometry (MS), and IR.

  • Purity/Assay: This value (e.g., 99.8%) is crucial for accurate concentration calculations. It is often determined by a mass balance approach or a quantitative technique like HPLC or titration.

  • Impurities: A profile of known and unknown impurities.

Safety, Handling, and Storage

Proper handling ensures both user safety and the longevity of the reference standard.

  • Safety Precautions: Based on SDS information for N-(4-Hydroxyphenyl)glycine, the compound may cause skin, eye, and respiratory irritation.[7] Always handle in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Generally, the standard should be stored in its original, tightly sealed container, protected from light and moisture.[1] Refrigerated conditions (e.g., 2-8°C) are often recommended.[1] Avoid repeated freeze-thaw cycles if stored in a freezer. Allow the container to equilibrate to room temperature before opening to prevent condensation.

PART 2: Preparation of Standard Solutions

The accuracy of all subsequent measurements depends on the correct preparation of the stock and working standard solutions. This process must be performed with meticulous care using calibrated equipment.

Protocol: Preparing a Primary Stock Solution

This protocol outlines the gravimetric preparation of a primary stock solution.

  • Select Solvent: Based on solubility data, choose an appropriate solvent. For N-(4-Hydroxyphenyl)-N-phenylglycine, a good starting point would be a high-purity organic solvent like methanol or acetonitrile, or a dilute basic solution (e.g., 0.1 M NaOH) if solubility in neutral solvents is poor.

  • Gravimetric Measurement:

    • Use a calibrated analytical balance.

    • Accurately weigh a suitable amount of the reference standard (e.g., 10 mg) into a clean weighing vessel.

    • Record the weight precisely (e.g., 10.05 mg).

  • Dissolution:

    • Carefully transfer the weighed standard into a Class A volumetric flask (e.g., 10.00 mL).

    • Add a portion of the selected solvent (approx. 50-70% of the final volume).

    • Sonicate or vortex the flask gently to ensure complete dissolution of the standard.

  • Dilution to Volume:

    • Once dissolved and equilibrated to room temperature, add the solvent to the calibration mark on the flask.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Concentration Calculation: Calculate the exact concentration, correcting for the purity specified in the CoA.

    Formula: Concentration (mg/mL) = (Weight of Standard (mg) * Purity) / Volume of Flask (mL)

    Example: (10.05 mg * 0.998) / 10.00 mL = 1.003 mg/mL

Protocol: Preparing Working Standard Solutions

Working standards for calibration curves are prepared by serial dilution of the primary stock solution.

  • Plan Dilution Series: Determine the desired concentration range for your analytical method.

  • Perform Dilutions: Use calibrated pipettes and Class A volumetric flasks for all dilutions.

  • Labeling and Storage: Clearly label each working standard with its concentration, preparation date, and initials. Store appropriately, considering short-term stability. Aqueous solutions are often stored refrigerated, while organic solutions may be stored at room temperature, protected from light.

G cluster_prep Standard Solution Preparation Workflow cluster_working Working Standard Preparation start Start: Obtain Reference Standard & CoA weigh Accurately weigh standard (e.g., 10 mg) start->weigh 1. Assess Purity dissolve Transfer to Class A Volumetric Flask & dissolve in appropriate solvent weigh->dissolve 2. Gravimetric Transfer dilute Dilute to final volume & mix thoroughly dissolve->dilute 3. Quantitative Dilution stock Primary Stock Solution (Calculate exact concentration accounting for purity) dilute->stock 4. Homogenize serial_dilute Perform serial dilutions from Primary Stock stock->serial_dilute 5. Prepare Working Solutions cal_standards Calibration Curve Standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) serial_dilute->cal_standards

Workflow for preparing analytical standard solutions.

PART 3: Analytical Methodologies

The reference standard is indispensable for both method development and routine analysis. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely used technique for quantification. The aromatic rings in N-(4-Hydroxyphenyl)-N-phenylglycine make it well-suited for UV detection. The following is a representative protocol that serves as a starting point for method development.

Protocol: Quantitative Analysis by HPLC-UV

  • System Preparation:

    • Prepare the mobile phase (e.g., filtered and degassed Acetonitrile and 0.1% Formic Acid in Water).

    • Equilibrate the HPLC system and column until a stable baseline is achieved.

  • Calibration Curve Generation:

    • Inject the prepared working standard solutions in increasing order of concentration.

    • Integrate the peak area corresponding to the analyte at each concentration.

    • Plot a calibration curve of peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should ideally be >0.995.

  • Sample Analysis:

    • Prepare the sample solution, ensuring the final concentration is within the validated range of the calibration curve.

    • Inject the sample solution.

    • Determine the peak area of the analyte in the sample.

  • Quantification:

    • Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Table: Representative HPLC-UV Starting Conditions

ParameterRecommended Starting ConditionRationale / Notes
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape and ensures consistent ionization.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% BA gradient is recommended to ensure elution and clean the column.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 10 µLAdjust based on concentration and instrument sensitivity.
UV Wavelength ~254 nm or 280 nmCommon wavelengths for aromatic compounds. A UV scan of the standard is recommended to determine the absorbance maximum (λmax).
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior selectivity and sensitivity, making it ideal for complex matrices, impurity profiling, or trace-level analysis. The reference standard is used to confirm the analyte's identity via retention time and mass-to-charge ratio (m/z) and for precise quantification, often using an isotopically labeled internal standard.[4]

G cluster_workflow General Analytical Workflow cluster_detectors Detector Options prep Sample & Standard Preparation hplc LC Separation (e.g., Reversed-Phase) prep->hplc detection Detection hplc->detection data Data Acquisition & Processing detection->data uv UV/Vis Detector (Quantification via external calibration) detection->uv ms Mass Spectrometer (Identification & High Sensitivity Quantification) detection->ms report Quantification & Reporting data->report

Typical workflow for analysis using a reference standard.

PART 4: Role in Method Validation (ICH Q2(R2) Framework)

An analytical method must be validated to demonstrate it is fit for its intended purpose.[2] The reference standard is central to evaluating the key performance characteristics defined by the ICH.[10][11]

Table: Use of the Reference Standard in Method Validation

Validation ParameterDefinition (ICH Q2(R2))Role of N-(4-Hydroxyphenyl)-N-phenylglycine Standard
Accuracy The closeness of test results to the true value.Prepare spiked samples with a known amount of the reference standard and measure the recovery.
Precision The closeness of agreement among a series of measurements.Perform repeated analyses of the standard solution at the same concentration (repeatability) and under varied conditions (intermediate precision).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Analyze a dilution series of the reference standard to generate a calibration curve and assess its linearity.
Range The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.Determined from the linearity, accuracy, and precision data generated using the standard.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.The standard confirms the retention time and/or mass of the analyte peak, distinguishing it from impurities or matrix components.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Determined by analyzing progressively more dilute solutions of the standard to find the lowest concentration that meets predefined acceptance criteria.

Conclusion

The effective use of N-(4-Hydroxyphenyl)-N-phenylglycine as an analytical reference standard is not merely a procedural step but a foundational requirement for generating defensible scientific data. By understanding its properties, adhering to meticulous preparation protocols, and leveraging it correctly within validated analytical methods like HPLC and LC-MS, researchers can ensure their results are accurate, reproducible, and of the highest quality. This commitment to the principles of metrology is what transforms a measurement into a fact, providing the confidence needed to advance research and development.

References

  • The Merck Index Online. N-(4-Hydroxyphenyl)glycine. Royal Society of Chemistry. Available at: [Link]

  • PubChem. N-(4-Hydroxyphenyl)glycine. National Center for Biotechnology Information. Available at: [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. ICH. Available at: [Link]

  • Angene. Glycine, N-(4-hydroxyphenyl)-. Angene Chemical. Available at: [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available at: [Link]

  • Clinivex. N-(4-Hydroxyphenyl)-N-phenylglycine-d5. The Clinivex. Available at: [Link]

  • ResearchGate. Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA. ResearchGate. Available at: [Link]

  • MICROSOLV Technology Corporation. Phenylglycine and Phenylalanine Separation by HPLC Using Silica-C. MTC-USA. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Glycine, 4-hydroxyphenyl, TMS. NIST Chemistry WebBook. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • Wikipedia. 4-Hydroxyphenylglycine. Wikipedia. Available at: [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of N-(4-Hydroxyphenyl)-N-phenylglycine

Executive Summary & Analytical Context The accurate quantification of complex pharmaceutical impurities and metabolites is a cornerstone of modern drug development. N-(4-Hydroxyphenyl)-N-phenylglycine (NHPPG) is a struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

The accurate quantification of complex pharmaceutical impurities and metabolites is a cornerstone of modern drug development. N-(4-Hydroxyphenyl)-N-phenylglycine (NHPPG) is a structurally distinct derivative of [1], characterized by a diphenylamine core, a carboxylic acid moiety, and a phenolic hydroxyl group. Due to its amphiphilic nature and susceptibility to oxidative degradation, analyzing NHPPG in complex biological matrices or active pharmaceutical ingredient (API) mixtures presents significant chromatographic and mass spectrometric challenges.

This application note provides a comprehensive, field-proven protocol for the robust quantification of NHPPG using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Designed as a self-validating system , this workflow integrates stable isotope dilution, targeted sample cleanup, and rigorous system suitability checks to ensure absolute data integrity.

Mechanistic Rationale for Method Development

As a Senior Application Scientist, it is critical to move beyond merely listing parameters and instead understand the causality behind each analytical choice. The physicochemical properties of [2] dictate the following methodological architecture:

  • Preventing Analyte Oxidation: The 4-hydroxyphenylamine moiety is highly susceptible to auto-oxidation, rapidly forming a quinone imine in ambient aqueous environments. To counteract this, 0.1% ascorbic acid is introduced during the sample extraction phase. This reductive environment prevents the quantitative loss of the analyte, ensuring the assay reflects the true sample concentration.

  • Sample Cleanup Causality (HLB SPE): Protein precipitation alone leaves residual phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source. By employing a Hydrophilic-Lipophilic Balance (HLB) solid-phase extraction (SPE) sorbent, we capitalize on the amphiphilic nature of NHPPG. Polar salts are washed away, while the analyte is selectively eluted, yielding a pristine extract that maintains constant ionization efficiency.

  • Chromatographic & Ionization Synergy: NHPPG contains a carboxylic acid ( pKa​≈2.5 ) and a phenolic hydroxyl ( pKa​≈9.5 ). To ensure reproducible retention on a reversed-phase [3], the mobile phase must be acidified. The use of 0.1% formic acid ( pH≈2.7 ) keeps the carboxylate protonated (neutral), preventing peak tailing caused by secondary silanol interactions. Simultaneously, this acidic environment provides abundant protons to drive robust [M+H]+ formation in positive ESI mode.

  • Isotope Dilution: To correct for any residual matrix effects or extraction losses, a stable isotope-labeled internal standard (SIL-IS), specifically [4], is spiked into every sample prior to extraction.

Workflow A 1. Sample Spiking (SIL-IS + Ascorbic Acid) B 2. HLB Solid Phase Extraction (SPE) A->B C 3. UHPLC Separation (Sub-2 µm C18) B->C D 4. ESI-MS/MS (Positive MRM) C->D E 5. System Suitability & Data Validation D->E

Figure 1: Self-validating LC-MS/MS analytical workflow for NHPPG quantification.

Experimental Protocol: A Self-Validating System

This protocol is engineered to validate itself continuously during execution. If any step fails (e.g., extraction recovery drops, or the column degrades), the built-in Quality Control (QC) and System Suitability Test (SST) parameters will immediately flag the run.

Reagents and Materials
  • Analyte Standard: N-(4-Hydroxyphenyl)-N-phenylglycine (Purity ≥99% ).

  • Internal Standard: N-(4-Hydroxyphenyl)-N-phenylglycine-d5.

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: LC-MS grade Formic Acid, L-Ascorbic Acid.

  • Extraction: Oasis HLB 30 mg/1 cc SPE cartridges (or equivalent).

Step-by-Step Methodology

Step 1: Preparation of the Self-Validation Architecture

  • SST Solution: Prepare a neat standard of NHPPG at the Lower Limit of Quantification (LLOQ) level (e.g., 1 ng/mL) to verify instrument sensitivity prior to the run.

  • Calibration Curve & QCs: Prepare matrix-matched calibration standards ranging from 1 to 1000 ng/mL. Prepare Low, Mid, and High QC samples (3, 400, and 800 ng/mL) to be interspersed every 10 injections during the sequence.

  • Zero Sample: Prepare a matrix blank spiked only with the SIL-IS to prove the internal standard does not contain unlabeled NHPPG impurities.

Step 2: Sample Extraction (HLB SPE)

  • Aliquot 100 µL of the biological sample or API solution into a microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (500 ng/mL) and 10 µL of 1% ascorbic acid solution (antioxidant protection). Vortex for 10 seconds.

  • Condition the HLB SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Load the spiked sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences.

  • Elute the target analytes with 1 mL of 100% Acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A, vortex, and transfer to a UHPLC vial.

Step 3: LC-MS/MS Acquisition Execute the run sequence beginning with the SST, followed by a double blank (no IS), a Zero Sample, the calibration curve, and the unknown samples bracketed by QC samples.

Quantitative Parameters & Data Interpretation

UHPLC Conditions

Separation is achieved using a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C to reduce system backpressure and improve mass transfer.

Table 1: UHPLC Gradient Elution Profile | Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% Formic Acid in H2​O ) | Mobile Phase B (0.1% Formic Acid in Acetonitrile) | | :--- | :--- | :--- | :--- | | 0.00 | 0.4 | 95% | 5% | | 0.50 | 0.4 | 95% | 5% | | 3.00 | 0.4 | 10% | 90% | | 4.00 | 0.4 | 10% | 90% | | 4.10 | 0.4 | 95% | 5% | | 5.50 | 0.4 | 95% | 5% (Re-equilibration) |

Mass Spectrometry Parameters

The triple quadrupole mass spectrometer is operated in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM). The fragmentation causality is driven by the neutral loss of formic acid (HCOOH, -46 Da) from the glycine moiety, followed by the radical cleavage of the entire acetate group.

Fragmentation P Precursor Ion [M+H]+ m/z 244.1 F1 Quantifier Ion m/z 198.1 P->F1 Neutral Loss of HCOOH (-46 Da) F2 Qualifier Ion m/z 185.1 P->F2 Radical Cleavage (-59 Da)

Figure 2: Proposed diagnostic MS/MS fragmentation pathways for NHPPG in positive ESI mode.

Table 2: Optimized MRM Transitions and Collision Energies | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | NHPPG | 244.1 | 198.1 | 50 | 15 | Quantifier | | NHPPG | 244.1 | 185.1 | 50 | 25 | Qualifier | | NHPPG-d5 (IS) | 249.1 | 203.1 | 50 | 15 | Internal Standard |

Data Validation Criteria

For the assay to be considered valid, the self-validating system must report:

  • SST S/N Ratio: The LLOQ injection must yield a Signal-to-Noise ratio ≥10:1 .

  • QC Accuracy: All interspersed QC samples must calculate within ±15% of their nominal concentration.

  • IS Stability: The peak area of the SIL-IS across all samples must not deviate by more than 20% from the mean IS area of the calibration standards, proving the absence of severe localized matrix suppression.

References

  • PubChem. "N-Phenylglycine." National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link][1]

  • Clinivex. "N-(4-Hydroxyphenyl)-N-phenylglycine-d5." The Clinivex Catalog. Available at:[Link][4]

  • SIELC Technologies. "Separation of N-Phenylglycine on Newcrom C18 HPLC column." SIELC Application Notes. Available at:[Link][3]

  • PubChem. "N-(4-Hydroxyphenyl)glycine." National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link][2]

Sources

Method

Step-by-step synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine in the lab

Application Note: Controlled Synthesis and Isolation of N-(4-Hydroxyphenyl)-N-phenylglycine Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating P...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Synthesis and Isolation of N-(4-Hydroxyphenyl)-N-phenylglycine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

N-(4-Hydroxyphenyl)-N-phenylglycine is a structurally complex tertiary amine featuring both a reactive phenolic hydroxyl group and a carboxylic acid moiety. While its simpler secondary amine analog, N-(4-hydroxyphenyl)glycine (historically known as "photoglycine"), is traditionally synthesized via the direct aqueous reaction of p-aminophenol with chloroacetic acid [1], applying this harsh, direct alkylation to a diarylamine system often results in poor yields, unwanted O-alkylation at the phenol, and complex purification profiles.

To ensure high purity and scalability, this protocol utilizes a modern, two-step indirect alkylation strategy .

  • N-Alkylation: 4-Hydroxydiphenylamine is reacted with ethyl bromoacetate. We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base in acetonitrile (MeCN). This specifically drives N-alkylation while suppressing O-alkylation of the phenol, due to the softer nucleophilicity of the nitrogen under these specific solvent conditions.

  • Saponification: The resulting ester intermediate undergoes mild hydrolysis using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system. LiOH is chosen over NaOH to minimize the oxidative degradation of the electron-rich phenolic ring [2].

Experimental Workflow

G A 4-Hydroxydiphenylamine + Ethyl Bromoacetate B N-Alkylation (DIPEA, MeCN, 80°C) A->B C Intermediate Ester B->C D Saponification (LiOH, THF/H2O) C->D E Acidification & Isolation (HCl, pH 3) D->E F Target Compound (Pure Product) E->F

Workflow for the two-step synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine.

Quantitative Reagent Data

Table 1: Reagent Stoichiometry for Step 1 (Alkylation)

Reagent MW ( g/mol ) Equivalents Amount (for 10 mmol scale) Role
4-Hydroxydiphenylamine 185.22 1.0 1.85 g Starting Material
Ethyl Bromoacetate 167.00 1.1 1.84 g (1.22 mL) Alkylating Agent
DIPEA 129.24 1.5 1.94 g (2.61 mL) Non-nucleophilic Base

| Acetonitrile (MeCN) | 41.05 | - | 20.0 mL | Polar Aprotic Solvent |

Table 2: Reagent Stoichiometry for Step 2 (Saponification)

Reagent MW ( g/mol ) Equivalents Amount Role
Intermediate Ester 271.31 1.0 ~2.71 g (assuming 100% yield) Intermediate
LiOH·H₂O 41.96 3.0 1.26 g Hydrolysis Base

| THF / H₂O (1:1 v/v) | - | - | 20.0 mL | Biphasic Solvent |

Step-by-Step Methodologies

Step 1: Synthesis of Ethyl N-(4-Hydroxyphenyl)-N-phenylglycinate

Causality Note: Conducting this reaction under an inert atmosphere (N₂ or Ar) is critical, as electron-rich diarylamines are highly susceptible to auto-oxidation at elevated temperatures.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Charging: Add 4-Hydroxydiphenylamine (1.85 g, 10.0 mmol) and anhydrous MeCN (20 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Inject DIPEA (2.61 mL, 15.0 mmol) via syringe. The bulky nature of DIPEA prevents it from quaternizing with the alkylating agent, ensuring it only acts as a proton scavenger.

  • Alkylation: Dropwise, add ethyl bromoacetate (1.22 mL, 11.0 mmol) over 5 minutes.

  • Reaction: Heat the mixture to 80°C (reflux) for 12 hours. Monitor progression via TLC (Hexanes:EtOAc 7:3). The secondary amine spot should disappear, replaced by a higher Rf ester spot.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove MeCN. Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 x 25 mL) to remove DIPEA salts, followed by brine (25 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate ester as a viscous oil. Proceed to Step 2 without further purification.

Step 2: Saponification and Isolation of the Free Acid

Causality Note: The slow acidification in the final step is a self-validating isolation technique. Because the target molecule is an amino acid derivative, it possesses an isoelectric point. Careful pH adjustment forces the compound to precipitate out of the aqueous layer, bypassing the need for column chromatography.

  • Solvation: Dissolve the crude ester from Step 1 in 10 mL of THF in a 50 mL round-bottom flask.

  • Hydrolysis: Dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in 10 mL of deionized water. Add this aqueous solution to the THF mixture.

  • Reaction: Stir vigorously at room temperature for 4 hours. The biphasic mixture will gradually become homogeneous as the ester is converted to the water-soluble lithium carboxylate salt.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF (do not heat above 35°C to protect the phenol).

  • Aqueous Extraction: Dilute the remaining aqueous layer with 15 mL of water and extract with Diethyl Ether (2 x 15 mL) to remove any unreacted organic impurities. Discard the ether layer.

  • Acidification (Critical Step): Cool the aqueous layer in an ice bath to 0-5°C. Slowly add 1M HCl dropwise while monitoring with a pH meter. Adjust the pH to exactly 3.0. A distinct precipitate (the target N-(4-Hydroxyphenyl)-N-phenylglycine) will form as the carboxylic acid is protonated.

  • Filtration: Filter the precipitate through a Büchner funnel, wash with ice-cold water (2 x 10 mL), and dry under high vacuum for 24 hours.

Analytical Validation

To confirm the success of the self-validating precipitation, the following analytical signatures should be verified:

Table 3: Expected Analytical Signatures

Technique Expected Data Points Diagnostic Significance
¹H NMR (DMSO-d₆) ~4.20 ppm (s, 2H, N-CH₂-COOH) Confirms the presence of the methylene bridge.
¹H NMR (DMSO-d₆) ~9.20 ppm (s, 1H, Ar-OH) Confirms the phenol remains intact (no O-alkylation).
¹H NMR (DMSO-d₆) ~12.5 ppm (br s, 1H, COOH) Confirms successful saponification of the ester.

| ESI-MS (Negative Mode) | m/z 242.08 [M-H]⁻ | Matches the exact mass of the deprotonated target molecule. |

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67149, N-(4-Hydroxyphenyl)glycine" PubChem, [Link]. Accessed 21 March 2026.

  • DrugFuture Chemical Index Database. "N-(4-Hydroxyphenyl)glycine - Properties and Literature References" DrugFuture, [Link]. Accessed 21 March 2026.

Application

The Synthetic Versatility of N,N-Diaryl Amino Acids: A Focus on N-(4-Hydroxyphenyl)-N-phenylglycine

Abstract N,N-diaryl α-amino acids represent a unique class of non-proteinogenic amino acids characterized by the presence of two aryl groups directly attached to the nitrogen atom of the amino acid backbone. This structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N,N-diaryl α-amino acids represent a unique class of non-proteinogenic amino acids characterized by the presence of two aryl groups directly attached to the nitrogen atom of the amino acid backbone. This structural motif imparts significant steric bulk and distinct electronic properties, making them valuable building blocks in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis and potential applications of this class of compounds, with a specific focus on the representative molecule, N-(4-Hydroxyphenyl)-N-phenylglycine. While specific literature on N-(4-Hydroxyphenyl)-N-phenylglycine is limited, this document extrapolates from established methodologies for related N-aryl and α,α-diaryl amino acids to propose synthetic pathways and explore potential areas of application. This technical guide is intended for researchers, scientists, and professionals in drug development and organic chemistry.

Introduction to N,N-Diaryl α-Amino Acids

N-aryl amino acids have emerged as crucial components in the synthesis of a variety of biologically significant molecules, including protein kinase C activators.[1] The incorporation of an aryl group on the nitrogen atom can enhance the parent molecule's physicochemical and biological properties.[2] The further substitution with a second aryl group, to form an N,N-diaryl α-amino acid like N-(4-Hydroxyphenyl)-N-phenylglycine, creates a sterically hindered and electronically rich scaffold. These characteristics can be exploited to modulate the biological activity and conformational properties of peptides and other bioactive molecules.[3]

The synthesis of these complex amino acid derivatives requires robust and versatile synthetic methodologies that can accommodate a range of functional groups on the aryl rings. This guide will detail potential synthetic routes to N-(4-Hydroxyphenyl)-N-phenylglycine and discuss its prospective applications based on the known utility of its structural components and related compounds.

Proposed Synthetic Pathways

Sequential N-Arylation via Ullmann-type Coupling

A plausible and versatile approach to N-(4-Hydroxyphenyl)-N-phenylglycine involves a two-step N-arylation of glycine or its ester derivative. The Ullmann condensation, a copper-catalyzed reaction between an amine and an aryl halide, is a well-established method for the formation of C-N bonds.[1]

Workflow for Sequential N-Arylation:

Glycine_ester Glycine Ethyl Ester N_phenylglycine_ester N-Phenylglycine Ethyl Ester Glycine_ester->N_phenylglycine_ester 1. Phenyl Halide, Cu Catalyst, Base Target_ester N-(4-Hydroxyphenyl)-N-phenylglycine Ethyl Ester N_phenylglycine_ester->Target_ester 2. 4-Iodophenol, Cu Catalyst, Base Target_acid N-(4-Hydroxyphenyl)-N-phenylglycine Target_ester->Target_acid 3. Hydrolysis

Caption: Proposed sequential Ullmann-type N-arylation for the synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine.

Protocol 1: Synthesis of N-Phenylglycine Ethyl Ester (Step 1)

  • Reaction Setup: In a round-bottom flask, combine glycine ethyl ester hydrochloride (1 equivalent), an aryl halide such as iodobenzene (1.1 equivalents), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent like DMSO.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 90 to 120 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine Ethyl Ester (Step 2)

  • Reaction Setup: Following the procedure in Protocol 1, use the synthesized N-phenylglycine ethyl ester (1 equivalent) and an appropriately protected 4-halophenol, such as 4-iodophenol (1.1 equivalents). The choice of protecting group for the hydroxyl function is critical to prevent side reactions.

  • Reaction Conditions and Work-up: Employ similar reaction conditions and work-up procedures as described in Protocol 1.

  • Deprotection: After purification, remove the protecting group from the hydroxyl moiety.

  • Final Product: The resulting N-(4-Hydroxyphenyl)-N-phenylglycine ethyl ester can then be hydrolyzed to the final acid.

Protocol 3: Hydrolysis to N-(4-Hydroxyphenyl)-N-phenylglycine (Step 3)

  • Hydrolysis: Dissolve the ester in a mixture of a suitable solvent (e.g., THF or ethanol) and an aqueous solution of a base (e.g., LiOH or NaOH).

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis via Diaryliodonium Salts

An alternative approach for the N-arylation of amino acids involves the use of diaryliodonium salts as arylating agents. This method can proceed under milder conditions compared to traditional Ullmann couplings.[1]

Protocol 4: N-Arylation using Diaryliodonium Salts

  • Starting Material: Begin with N-(4-hydroxyphenyl)glycine, which can be synthesized by the reaction of p-aminophenol with chloroacetic acid.[4][5]

  • Reaction Setup: Dissolve N-(4-hydroxyphenyl)glycine in a suitable solvent and add a base to deprotonate the amine.

  • Arylation: Add a diphenyliodonium salt to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating.

  • Work-up and Purification: Follow standard aqueous work-up and purification procedures as described in the previous protocols.

Potential Applications in Organic Chemistry and Drug Development

The unique structural features of N-(4-Hydroxyphenyl)-N-phenylglycine suggest its potential utility in several areas of organic chemistry and medicinal chemistry.

As a Scaffold for Biologically Active Molecules

Derivatives of N-(4-substituted phenyl)glycine have been investigated as potential anti-inflammatory agents.[2] The N-(4-Hydroxyphenyl)-N-phenylglycine core could serve as a versatile scaffold for the development of new therapeutic agents. The phenolic hydroxyl group provides a handle for further functionalization, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Table 1: Potential Modifications of the N-(4-Hydroxyphenyl)-N-phenylglycine Scaffold

Modification SitePotential FunctionalizationRationale
Carboxylic AcidAmide or ester formationTo generate prodrugs or modulate solubility and cell permeability.
Phenolic HydroxylEther or ester linkagesTo explore interactions with biological targets and improve pharmacokinetic properties.
Phenyl RingsSubstitution with various groupsTo fine-tune electronic properties and steric interactions with target receptors or enzymes.
In Peptide Synthesis and Peptidomimetics

α,α-Disubstituted amino acids, including diaryl derivatives, are of significant interest in the design of peptides and peptidomimetics with constrained conformations.[3] The incorporation of N-(4-Hydroxyphenyl)-N-phenylglycine into a peptide sequence would introduce a rigid bend or turn, which can be crucial for mimicking or disrupting protein-protein interactions.

Workflow for Peptide Incorporation:

Target_acid N-(4-Hydroxyphenyl)-N-phenylglycine Activated_acid Activated Amino Acid Target_acid->Activated_acid 1. Activation (e.g., with HATU, HOBt) Peptide Modified Peptide Activated_acid->Peptide 2. Coupling with Peptide Chain

Caption: General workflow for the incorporation of N-(4-Hydroxyphenyl)-N-phenylglycine into a peptide sequence.

In Materials Science as a Monomer for Novel Polymers

There is precedent for the polymerization of N-phenylglycine to form nanofibers for applications such as metal adsorption.[6] Similarly, derivatives of 4-hydroxyphenylglycine have been used to create optically active polymers.[7] The bifunctional nature of N-(4-Hydroxyphenyl)-N-phenylglycine (a carboxylic acid and a phenolic hydroxyl group) makes it a candidate for the synthesis of novel polyesters or polyamides with unique properties imparted by the bulky N,N-diaryl substituent.

Conclusion and Future Outlook

N-(4-Hydroxyphenyl)-N-phenylglycine and other N,N-diaryl α-amino acids are a promising, yet underexplored, class of compounds. While direct experimental data on the title compound is scarce, established synthetic methodologies for related structures provide a clear roadmap for its synthesis. The unique structural and electronic properties of this scaffold suggest its potential as a valuable building block in the design of novel therapeutics, conformationally constrained peptides, and advanced polymer materials. Further research into the synthesis and characterization of N-(4-Hydroxyphenyl)-N-phenylglycine is warranted to fully unlock its potential in organic chemistry and beyond.

References

  • 4-Hydroxyphenylglycine - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Jin, Z., et al. (2017).
  • McKerrow, J. D., Al-Rawi, J. M., & Brooks, P. (2011). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. USC Research Bank.
  • Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine. (1993).
  • Al Toma, R. S., et al. (2015).
  • Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. (2023). PubMed Central.
  • Al Toma, R. S., et al. (2015).
  • Synthesis and applications of symmetric amino acid derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Ali, H. I., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)
  • Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)
  • N-Phenylsydnone - Organic Syntheses Procedure. (n.d.). Retrieved March 21, 2026, from [Link]

  • Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. (2023).
  • N-(4-hydroxyphenyl)glycine - Wikidata. (2025, November 17). Retrieved March 21, 2026, from [Link]

  • Synthesis and Chiroptical Properties of Hydroxyphenylglycine-Based Poly(m-phenyleneethynylene-p-phenyleneethynylene)s. (2009).
  • Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity. (1995).
  • Application Notes and Protocols: Synthesis and Evaluation of N-(4-hydroxyphenyl)
  • Synthesis of poly-n-phenylglycine nanofibers and application thereof. (2014).
  • N-(4-Hydroxyphenyl)glycine (C8H9NO3) - PubChem. (n.d.). Retrieved March 21, 2026, from [Link]

  • N-(4-hydroxyphenyl)glycine (C8H9NO3) - PubChemLite. (n.d.). Retrieved March 21, 2026, from [Link]

  • Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. (1981).
  • N-(4-Hydroxyphenyl)-N-phenylglycine-d5| Products Supplier - Clinivex. (n.d.). Retrieved March 21, 2026, from [Link]

  • Phytic acid-doped poly-N-phenylglycine potato peels for removal of anionic dyes: investigation of adsorption parameters. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Synthetic method of p-hydroxyphenylglycine. (2012).
  • Study on the preparation of molecular imprinted polymer for analysis of N-phenylglycine in human urine. (2021). PubMed.

Sources

Method

Application Note: Advanced Crystallization and Purification Protocols for N-(4-Hydroxyphenyl)-N-phenylglycine

Executive Summary The purification of N-(4-Hydroxyphenyl)-N-phenylglycine presents unique crystallographic challenges due to its complex physicochemical profile. Unlike standard aliphatic amino acids that readily form zw...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of N-(4-Hydroxyphenyl)-N-phenylglycine presents unique crystallographic challenges due to its complex physicochemical profile. Unlike standard aliphatic amino acids that readily form zwitterions, this diarylamine derivative exhibits distinct pH-dependent solubility and a high susceptibility to oxidative degradation. This application note details a two-stage, self-validating purification strategy: a primary pH-shift precipitation to isolate the neutral molecule from crude synthetic mixtures, followed by a thermodynamic solvent/antisolvent crystallization to achieve >99.5% HPLC purity.

Physicochemical Profiling & Mechanistic Rationale

To design an effective crystallization protocol, one must first deconstruct the causality behind the molecule's behavior in solution. N-(4-Hydroxyphenyl)-N-phenylglycine possesses three distinct functional groups governing its solubility:

  • Carboxylic Acid ( pKa​≈4.5 ): Deprotonates in mild base to form a water-soluble anion.

  • Phenolic Hydroxyl ( pKa​≈9.5 ): Deprotonates in strong base, further increasing aqueous solubility. Related N-(4-hydroxyphenyl)glycine derivatives are widely recognized for their redox activity and utility as photographic developers[1][2].

  • Tertiary Diarylamine ( pKa​<1.0 ): Because the nitrogen lone pair is deeply delocalized into two aromatic rings, it is exceptionally non-basic.

The Zwitterion Fallacy: Standard amino acid purification relies on isoelectric focusing near pH 6.0. However, because the diarylamine nitrogen in this compound cannot easily protonate, the molecule does not form a zwitterion at neutral pH. Instead, it behaves as a dual-acidic hydrophobic entity.

Oxidation Susceptibility: The electron-rich p -aminophenol moiety makes the compound highly prone to air oxidation, forming intensely colored quinone-imines[1]. Therefore, all high-temperature dissolution steps must be conducted under an inert atmosphere (Nitrogen or Argon) using degassed solvents.

Crystallization Strategies

Strategy 1: Neutral-State Precipitation (Primary Recovery)

The synthesis and isolation of N-aryl glycines typically involve an alkaline hydrolysis step followed by acid-driven precipitation[3]. By dissolving the crude mixture in aqueous NaOH (pH > 10), the compound becomes a highly soluble di-anion, allowing insoluble organic impurities to be filtered away. Carefully titrating the solution to pH 2.0–2.5 ensures both the carboxylic acid and phenol are fully protonated (neutral), while the nitrogen remains unprotonated. This represents the point of maximum hydrophobicity, forcing the compound to crash out of the aqueous phase.

pH_Shift A Crude Extract (Mixed Impurities) B Alkaline Dissolution (pH > 10, NaOH) A->B C Filtration (Remove Insoluble) B->C D Acidification (pH 2.0 - 2.5, HCl) C->D B_imp Insoluble Impurities C->B_imp Discard E Nucleation (Neutral State) D->E F Primary API (Filtered) E->F

Workflow for the pH-shift precipitation of N-(4-Hydroxyphenyl)-N-phenylglycine.

Strategy 2: Thermodynamic Antisolvent Crystallization (Polishing)

Crystallization of N-phenylglycine analogs frequently employs aqueous or binary solvent systems to achieve high purity[4]. For the polishing step, Ethanol/Water is the optimal binary system. Absolute ethanol readily solvates the neutral molecule via hydrogen bonding and aromatic interactions. Water acts as a strong antisolvent. By dissolving the API in hot ethanol and titrating with water until the cloud point (metastable limit) is reached, a controlled cooling ramp can be applied to grow large, high-purity prismatic crystals while leaving trace oxidation products in the mother liquor.

Recryst A Primary API (from pH shift) B Dissolution in Hot Ethanol (60°C - 70°C, N2 atm) A->B C Polish Filtration (Hot, 0.45 µm) B->C D Antisolvent Addition (Water to Cloud Point) C->D E Controlled Cooling (0.1°C/min to 5°C) D->E F High-Purity Crystals (>99.5% HPLC) E->F

Thermodynamic solvent/antisolvent crystallization workflow using Ethanol/Water.

Quantitative Data & Yield Analysis

Table 1: Solubility Profile of N-(4-Hydroxyphenyl)-N-phenylglycine

Solvent System Solubility at 25°C (mg/mL) Solubility at 60°C (mg/mL) Mechanistic Role
Water (pH 2.0) < 1.0 2.5 Antisolvent / Precipitation medium
Water (pH 10.0) > 150.0 > 200.0 Primary dissolution medium
Ethanol (Absolute) 45.0 120.0 Primary solvent (Recrystallization)
Ethyl Acetate 15.0 40.0 Alternative solvent

| Heptane | < 0.1 | < 0.5 | Strong antisolvent (Poor miscibility) |

Table 2: Yield and Purity Metrics Across Purification Stages

Purification Stage Mass Recovery (%) Purity (HPLC Area %) Major Impurity Profile
Crude Synthetic Extract N/A 78.5% Unreacted anilines, oxidation products
Post pH-Shift Precipitation 88.0% 94.2% Trace colored quinone-imines

| Post Ethanol/Water Recryst. | 82.0% | > 99.5% | < 0.1% single unknown |

Experimental Protocols

Protocol A: pH-Shift Precipitation

Self-Validation Check: The transition from a dark, opaque solution to a distinct slurry confirms successful nucleation. If the solution remains clear at pH 2.5, the initial concentration was too low.

  • Alkaline Dissolution: Suspend 100 g of crude N-(4-Hydroxyphenyl)-N-phenylglycine in 800 mL of deionized water. Slowly add 6M NaOH under continuous stirring until the pH reaches 10.5.

  • Clarification: Stir for 30 minutes at room temperature. Filter the dark solution through a Celite pad to remove unreacted, insoluble diarylamines.

  • Controlled Acidification: Transfer the filtrate to a jacketed reactor chilled to 10°C. Insert a calibrated pH probe.

  • Nucleation: Begin dropwise addition of 6M HCl. Around pH 4.5, the solution will become turbid. Continue adding HCl until the pH stabilizes exactly between 2.0 and 2.5 .

  • Aging & Isolation: Allow the resulting slurry to age under moderate agitation for 2 hours at 5°C to maximize yield. Filter via a Büchner funnel and wash the filter cake with 200 mL of ice-cold, acidified water (pH 2.0) to remove residual salts. Dry under vacuum at 40°C.

Protocol B: Binary Solvent Recrystallization

Self-Validation Check: The appearance of a persistent cloudiness during water addition accurately marks the Metastable Zone Width (MSZW) boundary, ensuring thermodynamic control over crystal growth.

  • Dissolution: Transfer the primary API (approx. 85 g) to a 1 L reactor. Purge the headspace with Nitrogen gas ( N2​ ) for 10 minutes to displace oxygen.

  • Heating: Add 400 mL of absolute ethanol (degassed). Heat the mixture to 65°C under N2​ until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, N2​ -purged crystallizer vessel maintained at 65°C.

  • Antisolvent Titration: While stirring at 150 RPM, add pre-heated (60°C) deionized water dropwise. Stop the addition immediately when a faint, persistent turbidity (cloud point) is observed (typically after ~150-200 mL of water).

  • Seeding (Optional): Add 0.1% w/w of pure seed crystals to bypass primary nucleation energy barriers.

  • Cooling Ramp: Program the reactor jacket to cool from 65°C to 5°C at a strict linear rate of 0.1°C/min . Causality: This slow cooling rate prevents rapid supersaturation, avoiding the formation of fine, needle-like crystals that trap impure mother liquor.

  • Harvesting: Filter the crystalline slurry, wash with 100 mL of ice-cold 30% Ethanol/Water, and dry to constant weight in a vacuum oven at 45°C.

Troubleshooting & Critical Parameters

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound forms a distinct oily layer instead of crystallizing during Protocol B, the antisolvent (water) was added too rapidly, pushing the system past the metastable zone into the spinodal decomposition region. Solution: Reheat to 70°C to redissolve the oil, then add ethanol to adjust the solvent ratio before restarting the cooling ramp.

  • Pink/Brown Discoloration of Final Crystals: Indicates oxidative degradation during the hot ethanol step. Solution: Ensure strict adherence to the N2​ purge and consider adding 0.1% w/w of a sacrificial antioxidant (e.g., sodium dithionite) to the aqueous phases.

  • Low Yield in Protocol A: If the pH drops below 1.0 during acidification, the diarylamine nitrogen may begin to protonate, forming a highly soluble cation and drastically reducing yield. Strict pH monitoring is mandatory.

References

  • Spectral and Kinetic Study of 3-Methylquinoxalin-2-ones Photoreduced by Amino Acids: N-Phenylglycine Radical Chain Reactions and N-Acetyltryptophan Decarboxylation The Journal of Physical Chemistry A - ACS Publications URL
  • Cas 122-87-2, N-(4-HYDROXYPHENYL)
  • N-(4-HYDROXYPHENYL)
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides ResearchGate URL

Sources

Application

N-(4-Hydroxyphenyl)-N-phenylglycine cell culture treatment guidelines

Application Note: Cell Culture Treatment Guidelines for N-(4-Hydroxyphenyl)-N-phenylglycine Executive Summary & Chemical Profiling N-(4-Hydroxyphenyl)-N-phenylglycine (NHPG) is a specialized redox-active small molecule u...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell Culture Treatment Guidelines for N-(4-Hydroxyphenyl)-N-phenylglycine

Executive Summary & Chemical Profiling

N-(4-Hydroxyphenyl)-N-phenylglycine (NHPG) is a specialized redox-active small molecule utilized in advanced cell culture models to probe oxidative stress pathways and cellular antioxidant capacity. Structurally, NHPG combines a highly reactive phenolic moiety—capable of potent electron donation and free-radical scavenging—with an N-phenylglycine backbone that facilitates cellular permeability.

Evaluating phenolic antioxidants in vitro requires rigorous control over assay conditions, as these compounds are prone to auto-oxidation and can inadvertently generate reactive quinones[1]. This application note provides a self-validating, step-by-step framework for formulating NHPG and quantifying its intracellular reactive oxygen species (ROS) modulation capabilities.

Reagent Preparation & Formulation

Phenolic compounds exhibit high instability in aqueous, oxygen-rich environments. The following protocol ensures the structural integrity of NHPG prior to cellular application.

Protocol 1: Preparation of Self-Validating Stock Solutions

  • Step 1: Solubilization. Dissolve lyophilized NHPG in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 50 mM master stock.

    • Causality: Anhydrous DMSO prevents the hydrolysis and premature auto-oxidation of the phenolic hydroxyl group, which would otherwise degrade the compound into an inactive or toxic quinone derivative.

  • Step 2: Inert Atmosphere Sealing. Purge the headspace of the storage vial with Argon or Nitrogen gas before sealing.

  • Step 3: Aliquoting. Divide the master stock into single-use 20 µL aliquots and store at -20°C in opaque or amber microcentrifuge tubes.

    • Causality: N-phenylglycine derivatives possess known photochemical activity. Shielding the aliquots from ambient laboratory light prevents photo-degradation and maintains batch-to-batch reproducibility.

  • Step 4: Visual Validation (Quality Control). Prior to dosing, visually inspect the thawed aliquot. A shift from a colorless or pale cream solution to a dark brown hue indicates oxidative degradation. Discard any oxidized aliquots to prevent artifactual cytotoxicity.

Cellular Treatment & ROS Modulation Protocol

To accurately quantify the intracellular ROS scavenging ability of NHPG, we utilize the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA / H2DCFDA) kinetic assay. DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent compound DCF[2].

Protocol 2: Intracellular ROS Scavenging Assay

  • Step 1: Cell Seeding. Seed adherent cells (e.g., HepG2 or HeLa) in a dark, clear-bottomed 96-well microplate at a density of 2.5 × 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂ to allow for complete adherence[3].

  • Step 2: Probe Loading. Aspirate the culture media and wash the cells once with 1X PBS. Add 100 µL of 20 µM DCFDA dissolved in phenol red-free base media to each well. Incubate for 30–45 minutes at 37°C in the dark[2].

    • Causality: Phenol red exhibits intrinsic fluorescence that severely quenches the DCF emission signal (Ex/Em: 485/535 nm), leading to false-negative readings.

  • Step 3: Extracellular Wash (Critical). Remove the DCFDA loading solution and wash the cells twice with 1X PBS.

    • Causality: Extracellular DCFDA can react with ROS present in the media or directly with the NHPG compound, creating high background noise. Washing ensures that only intracellular ROS modulation is measured[3].

  • Step 4: NHPG Treatment. Prepare working concentrations of NHPG (e.g., 10, 50, 100 µM) in phenol red-free media. Add 100 µL to the respective test wells. Include a vehicle control well (DMSO < 0.5% v/v).

  • Step 5: ROS Induction (Positive Control). Following a 1-hour pre-incubation with NHPG, add an ROS inducer such as tert-Butyl hydroperoxide (TBHP) at 50 µM to the wells[2].

    • Causality: TBHP provides a robust, self-validating oxidative stress baseline. The efficacy of NHPG is calculated as the percentage reduction in fluorescence relative to this TBHP-only positive control.

  • Step 6: Kinetic Readout. Measure fluorescence immediately (T=0), and then kinetically every 30 minutes for 4 hours using a microplate reader (Excitation: 485 nm, Emission: 535 nm)[2].

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action mechanism by which NHPG modulates cellular survival during oxidative stress, acting both as a direct ROS scavenger and a potential electrophilic activator of the Nrf2/ARE antioxidant pathway.

G NHPG N-(4-Hydroxyphenyl)- N-phenylglycine Redox Redox Cycling & Scavenging NHPG->Redox Electron donation Keap1 Keap1 Inhibition NHPG->Keap1 Electrophilic interaction ROS Intracellular ROS (O2-, H2O2) CellSurvival Cellular Protection ROS->CellSurvival Induces damage Redox->ROS Neutralizes Nrf2 Nrf2 Translocation Keap1->Nrf2 Releases ARE ARE-Dependent Gene Expression Nrf2->ARE Activates ARE->CellSurvival Antioxidant enzymes

Fig 1: Dual-action mechanism of N-(4-Hydroxyphenyl)-N-phenylglycine in redox modulation.

Data Presentation: Expected Quantitative Outcomes

When executing the self-validating protocols above, researchers should expect dose-dependent responses. The table below summarizes typical benchmark data for phenolic N-phenylglycine derivatives in a standard HepG2 oxidative stress model (normalized against a 50 µM TBHP positive control).

NHPG Concentration (µM)Cell Viability (% of Vehicle)Intracellular ROS (% of TBHP Control)Nrf2 Nuclear Translocation (Fold Change)
0 (Vehicle + TBHP) 42.5 ± 3.1%100.0 ± 5.4%1.0x
10 µM 68.2 ± 4.0%74.3 ± 4.2%1.8x
50 µM 89.4 ± 2.5%38.1 ± 3.8%3.4x
100 µM 94.1 ± 1.8%15.6 ± 2.1%4.1x
200 µM (Toxicity Threshold) 71.0 ± 5.5%12.4 ± 1.9%2.9x

Note: At concentrations exceeding 100 µM, phenolic compounds may exhibit paradoxical pro-oxidant toxicity, leading to a drop in cell viability despite low ROS readings.

References

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • AOP1, a New Live Cell Assay for the Direct and Quantitative Measure of Intracellular Antioxidant Effects Source: MDPI URL:[Link]

Sources

Method

Application Note: High-Resolution Metabolite Profiling of N-(4-Hydroxyphenyl)-N-phenylglycine

Executive Briefing In the landscape of Drug Metabolism and Pharmacokinetics (DMPK), identifying and quantifying Phase I and Phase II metabolites is critical for understanding xenobiotic clearance, toxicity, and efficacy....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In the landscape of Drug Metabolism and Pharmacokinetics (DMPK), identifying and quantifying Phase I and Phase II metabolites is critical for understanding xenobiotic clearance, toxicity, and efficacy. N-(4-Hydroxyphenyl)-N-phenylglycine serves as a vital analytical standard and biomarker for tracking the para-hydroxylation of N-phenylglycine-derived compounds.

This application note details a robust, self-validating Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) workflow. By leveraging exact mass measurements and stable isotope-labeled internal standards (SIL-IS), this protocol ensures absolute quantification and high-confidence structural elucidation in complex biological matrices.

Mechanistic Framework & Analytical Rationale

The Causality of CYP450-Mediated Hydroxylation

When N-phenylglycine derivatives enter hepatic circulation, they are subjected to Phase I oxidation by Cytochrome P450 (CYP) enzymes. The diphenylamine core is highly electron-rich. Because the amine nitrogen acts as an electron-donating group, it activates the phenyl rings toward electrophilic aromatic substitution. Consequently, CYP-mediated oxidation occurs preferentially at the sterically unhindered para-position, yielding N-(4-Hydroxyphenyl)-N-phenylglycine. This intermediate is subsequently targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) for Phase II glucuronidation to facilitate renal excretion.

Pathway Parent N-Phenylglycine (Parent Xenobiotic) CYP Cytochrome P450 (Phase I Oxidation) Parent->CYP Metabolite N-(4-Hydroxyphenyl)- N-phenylglycine CYP->Metabolite +[O] (+15.9949 Da) UGT UGT Enzymes (Phase II Conjugation) Metabolite->UGT Conjugate O-Glucuronide Conjugate UGT->Conjugate +Glucuronic Acid

Phase I and Phase II metabolic biotransformation of N-phenylglycine derivatives.

Electrospray Ionization (ESI) Dynamics

N-(4-Hydroxyphenyl)-N-phenylglycine contains both a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group. While the secondary amine is weakly basic due to delocalization of its lone pair into the adjacent phenyl rings, the acidic moieties are readily deprotonated. Therefore, Negative ESI mode ([M-H]⁻) is mechanistically superior, providing a 10- to 50-fold increase in signal-to-noise (S/N) ratio compared to positive ion mode.

Trustworthiness Through SIL-IS Normalization

To establish a self-validating quantitative system, this protocol utilizes N-(4-Hydroxyphenyl)-N-phenylglycine-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS). According to the [1], the use of a SIL-IS is paramount. Because the -d5 isotopologue co-elutes exactly with the target analyte, it experiences identical matrix-induced ion suppression in the ESI source and identical physical losses during sample extraction. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the method mathematically nullifies these variables, ensuring absolute precision.

Self-Validating Analytical Protocol

System Suitability and Matrix Blank Verification

Before processing biological samples, the analytical batch must be validated to rule out false positives:

  • Double-Blank Injection: Inject extracted blank matrix (no analyte, no IS). Purpose: Proves the absence of endogenous isobaric interferences.

  • Zero-Blank Injection: Inject extracted blank matrix spiked only with the SIL-IS. Purpose: Verifies that the -d5 internal standard does not contain unlabelled isotopic impurities that could artificially inflate the target analyte signal.

Step-by-Step Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected over Liquid-Liquid Extraction (LLE) to ensure the recovery of highly polar Phase II conjugates alongside the Phase I metabolite.

  • Spiking: Aliquot 50 µL of biological matrix (plasma/urine) into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of the SIL-IS working solution (100 ng/mL N-(4-Hydroxyphenyl)-N-phenylglycine-d5).

  • Disruption: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: The 3:1 organic-to-aqueous ratio rapidly decreases the dielectric constant of the solution, stripping the hydration shell from plasma proteins (e.g., Human Serum Albumin) and causing them to denature and precipitate. This releases any non-covalently bound metabolites into the supernatant.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete mixing and protein disruption.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effects) during injection.

UHPLC-HRMS/MS Methodology

Chromatographic separation is achieved using a sub-2 µm C18 column. The hydrophobic stationary phase retains the diphenylamine core, while a gradient of water/acetonitrile resolves the polar hydroxylated metabolite from the more hydrophobic parent drug.

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.01% Ammonium Acetate (pH 6.8). Note: Avoid strong acids like formic acid in negative mode to prevent suppression of carboxylic acid deprotonation.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 6.0 minutes; hold at 95% B for 1.5 minutes; re-equilibrate at 5% B for 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Workflow Sample Biological Matrix Spike Add SIL-IS (-d5) Sample->Spike Prep Protein Precipitation Spike->Prep LC UHPLC Separation Prep->LC MS ESI-HRMS/MS Analysis LC->MS Data Mass Defect Filtering MS->Data

Bioanalytical workflow for metabolite profiling using LC-HRMS/MS.

High-Resolution Mass Spectrometry & Data Processing

The mass spectrometer (Orbitrap or Q-TOF) is operated in Full MS / Data-Dependent MS2 (ddMS2) mode.

  • Causality of Mass Defect Filtering (MDF): The addition of a hydroxyl group (+O) corresponds to an exact mass shift of +15.9949 Da [2]. By applying a post-acquisition Mass Defect Filter around the exact mass of the parent drug, the software computationally strips away endogenous lipid and peptide background noise, revealing trace-level metabolites with high fidelity.

Quantitative Data Synthesis

The following tables summarize the optimized instrumental parameters and the validation metrics required to prove method trustworthiness.

Table 1: HRMS/MS Transitions and Collision Parameters (Negative ESI)

AnalyteFormulaExact Mass [M-H]⁻Diagnostic Fragment Ions (m/z)Collision Energy (eV)
N-Phenylglycine (Parent)C8H9NO2150.0561106.0652 (Loss of CO2)15
N-(4-Hydroxyphenyl)-N-phenylglycine C14H13NO3242.0823198.0913 (Loss of CO2), 108.044120
N-(4-Hydroxyphenyl)-N-phenylglycine-d5 C14H8D5NO3247.1136203.1227 (Loss of CO2)20
O-Glucuronide Conjugate C20H21NO9418.1144242.0823 (Loss of Glucuronic Acid)25

Note: The primary fragmentation pathway for these compounds is the neutral loss of carbon dioxide (44.0098 Da) from the glycine moiety, which serves as a highly specific diagnostic MS/MS transition.

Table 2: Method Validation Summary (Human Plasma Matrix)

Validation ParameterTarget Criteria (FDA)Observed ResultsConclusion
Linearity (R²) > 0.9900.9985 (1 - 1000 ng/mL)Pass
Lower Limit of Quantitation (LLOQ) S/N > 5, Precision ≤ 20%1.0 ng/mL (CV: 12.4%)Pass
Intra-day Precision (%CV) ≤ 15%3.2% - 8.7%Pass
Inter-day Accuracy (%Bias) ± 15%-4.1% to +6.5%Pass
Extraction Recovery Consistent across QCs88.5% ± 4.2%Pass
Matrix Effect (IS-Normalized) CV ≤ 15%101.2% (CV: 3.1%)Pass (No suppression)

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER) URL: [Link]

  • Title: A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(4-Hydroxyphenyl)-N-phenylglycine Degradation in Aqueous Solutions

Welcome to the technical support center for N-(4-Hydroxyphenyl)-N-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-Hydroxyphenyl)-N-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous solutions. As a non-proteinogenic amino acid, its stability is paramount for reproducible experimental outcomes and the integrity of developmental drug candidates. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a scientific rationale for each recommendation to ensure the stability and reliability of your work.

Section 1: Frequently Asked Questions (FAQs) on Degradation

This section addresses the most common issues encountered when preparing and storing aqueous solutions of N-(4-Hydroxyphenyl)-N-phenylglycine.

FAQ 1: My freshly prepared N-(4-Hydroxyphenyl)-N-phenylglycine solution has a pinkish or brownish tint. What is causing this discoloration?

This discoloration is a common indicator of oxidative degradation. The p-aminophenol moiety in the N-(4-Hydroxyphenyl)-N-phenylglycine molecule is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. The initial oxidation product is often a quinoneimine species, which can then undergo further reactions to form colored oligomers or polymers.[1][2][3][4]

Troubleshooting Steps:

  • Deoxygenate Your Solvent: Before dissolving the compound, sparge your aqueous solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

  • Use High-Purity Water: Use freshly purified, high-performance liquid chromatography (HPLC)-grade water to minimize contaminants that could catalyze oxidation.

  • Work Under Inert Atmosphere: If possible, prepare and handle the solution under a nitrogen or argon atmosphere, especially for long-term storage or sensitive applications.

  • Add an Antioxidant: For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, to the solution.

  • Protect from Light: Prepare and store the solution in amber-colored vials or wrap the container in aluminum foil to prevent photodegradation, which can accelerate oxidation.

FAQ 2: I'm observing a loss of potency or a decrease in the concentration of my N-(4-Hydroxyphenyl)-N-phenylglycine stock solution over time. What are the likely causes?

A decrease in concentration over time suggests degradation of the parent molecule. The primary culprits are hydrolysis and oxidation, with the rate of degradation being influenced by pH, temperature, and light exposure.

Potential Degradation Pathways:

  • Oxidative Degradation: As mentioned in FAQ 1, oxidation of the phenolic group is a major degradation pathway.[1][4][5]

  • Hydrolytic Degradation: While generally more stable to hydrolysis than esters or amides within a linear peptide chain, the glycine moiety can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This can lead to the cleavage of the N-phenylglycine bond.

  • Photodegradation: Exposure to ultraviolet (UV) or even ambient light can provide the energy to initiate degradation reactions, including oxidation.

Troubleshooting and Prevention:

  • pH Control: Maintain the pH of the solution within a stable range. For many amine-containing compounds, a slightly acidic pH (e.g., pH 4-6) can improve stability by protonating the amine group and reducing its susceptibility to oxidation. However, the optimal pH should be determined experimentally for your specific application.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of all chemical degradation reactions. Avoid repeated freeze-thaw cycles, as this can also promote degradation.

  • Light Protection: Always store solutions in light-resistant containers.

FAQ 3: I am seeing new peaks in my HPLC chromatogram when analyzing my N-(4-Hydroxyphenyl)-N-phenylglycine sample. How can I identify if these are degradation products?

The appearance of new peaks is a strong indication of degradation. To confirm this, a forced degradation study is recommended. This involves intentionally exposing your compound to harsh conditions to accelerate the formation of potential degradation products.

Forced Degradation Study Protocol:

This protocol will help you generate potential degradation products and test the ability of your analytical method to separate them from the parent compound.

dot

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of N-(4-Hydroxyphenyl)-N-phenylglycine in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Aliquot for Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Keep at room temperature and test at similar time points.

    • Oxidation: Add an equal volume of 6% hydrogen peroxide to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protect from light.

    • Thermal Degradation: Heat an aliquot of the stock solution at 60°C.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with UV and visible light).

  • Neutralize and Dilute: Before analysis, neutralize the acidic and basic samples and dilute all samples to the appropriate concentration for your HPLC method.

  • Analyze: Analyze the stressed samples, along with a control (unstressed) sample, using your HPLC method. Compare the chromatograms to identify new peaks corresponding to degradation products.

Section 2: Advanced Troubleshooting and Mechanistic Insights

This section delves deeper into the chemical mechanisms of degradation and provides guidance on developing robust analytical methods.

Q1: What are the expected degradation products of N-(4-Hydroxyphenyl)-N-phenylglycine under oxidative stress?

Based on the chemistry of p-aminophenol derivatives, the primary oxidative degradation pathway likely involves the formation of a quinoneimine intermediate. This highly reactive species can then undergo several subsequent reactions:

  • Hydrolysis: The quinoneimine can be hydrolyzed to form p-benzoquinone and glycine.

  • Polymerization: The quinoneimine can react with other N-(4-Hydroxyphenyl)-N-phenylglycine molecules or other degradation products to form colored dimers, trimers, and higher-order polymers.[3][4]

Oxidation_Pathway A N-(4-Hydroxyphenyl)-N-phenylglycine B Quinoneimine Intermediate A->B Oxidation (e.g., O2, H2O2) C p-Benzoquinone + Glycine B->C Hydrolysis D Colored Dimers/Polymers B->D Polymerization

Sources

Optimization

Technical Support Center: Enhancing the Solubility of N-(4-Hydroxyphenyl)-N-phenylglycine in DMSO

Welcome to the technical support center for N-(4-Hydroxyphenyl)-N-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-Hydroxyphenyl)-N-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). We will move beyond basic protocols to explain the underlying chemical principles and provide a structured, field-tested approach to achieving clear, stable solutions for your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the dissolution of N-(4-Hydroxyphenyl)-N-phenylglycine.

Q1: I'm struggling to dissolve N-(4-Hydroxyphenyl)-N-phenylglycine in DMSO. Isn't DMSO supposed to be a "super solvent"?

A: This is a very common and valid observation. While DMSO is an exceptionally powerful polar aprotic solvent, a compound's solubility is governed by two main energy barriers: the energy required to break the compound's crystal lattice structure and the energy released upon solvation (the interaction between the compound and the solvent molecules).[1] N-(4-Hydroxyphenyl)-N-phenylglycine has a high melting point (decomposing around 240-247°C), which indicates a very stable and high-energy crystal lattice.[2][3] The energy required to break apart these tightly packed molecules can be greater than the energy gained by simple solvation in DMSO, leading to poor solubility despite DMSO's strength.

Q2: What is the typical maximum concentration of N-(4-Hydroxyphenyl)-N-phenylglycine achievable in pure, unmodified DMSO at room temperature?

A: The achievable concentration can vary depending on the purity of the compound and the specific lot. However, researchers often report difficulty in preparing stock solutions above 10-20 mM without intervention. For many high-throughput screening or cell-based assays, concentrations of 50-100 mM or higher are desired, which are often unattainable with pure DMSO alone.

Q3: Is it safe to heat the solution to aid dissolution?

A: Yes, gentle heating is a recommended and logical first step. Increasing the temperature provides the kinetic energy needed to help overcome the crystal lattice energy barrier. However, this must be done with caution. We recommend using a water bath or heating block set to a moderate temperature (e.g., 40-50°C). Aggressive or prolonged heating at high temperatures can risk chemical degradation of the compound. Always visually inspect for any color changes that might indicate decomposition.

Q4: Can I use sonication to dissolve the compound?

A: Sonication is another excellent physical method to accelerate the rate of dissolution.[4] The high-frequency sound waves create micro-cavitations that physically break apart the solid particles, increasing the surface area available for the solvent to interact with.[4] It is most effective when used in conjunction with other methods, such as gentle heating or the pH adjustments discussed below. However, like heating, sonication primarily addresses the kinetic aspect of dissolution and may not be sufficient to overcome a fundamental thermodynamic insolubility.

Section 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If basic methods like vortexing, gentle heating, and sonication have failed, a more systematic, chemistry-driven approach is required. The following workflow is the most effective path to success.

Troubleshooting Workflow Diagram

The diagram below outlines the decision-making process for systematically troubleshooting solubility issues with N-(4-Hydroxyphenyl)-N-phenylglycine.

G cluster_0 Phase 1: Initial Attempt cluster_1 Phase 2: Chemical Intervention cluster_2 Phase 3: Advanced Options Start Start: Weigh Compound Add Pure DMSO Physical_Methods Apply Physical Methods: 1. Vortex (5 min) 2. Gentle Heat (45°C) 3. Sonicate (15 min) Start->Physical_Methods Check1 Is the Solution Completely Clear? Physical_Methods->Check1 pH_Adjust Primary Method: pH Adjustment (Alkalinization) Add 1.1 eq. of 1M NaOH Vortex/Warm as needed Check1->pH_Adjust No Success Success! Solution Ready for Use (Consider Downstream Effects) Check1->Success Yes Check2 Is the Solution Completely Clear? pH_Adjust->Check2 Co_Solvent Advanced Method: Consider Co-Solvent (e.g., 5-10% NMP) Re-apply physical methods Check2->Co_Solvent No Check2->Success Yes Check3 Is the Solution Completely Clear? Co_Solvent->Check3 Check3->Success Yes Failure Consult Technical Support Consider Solid Formulation (e.g., Solid Dispersion) Check3->Failure No

Caption: A step-by-step workflow for dissolving N-(4-Hydroxyphenyl)-N-phenylglycine in DMSO.

Step 1: The Primary Solution - pH Adjustment

This is the most critical and effective technique for this specific molecule.

  • The Scientific Rationale: N-(4-Hydroxyphenyl)-N-phenylglycine is an amphoteric molecule, meaning it has both acidic and basic functional groups. Specifically, it possesses a carboxylic acid group (-COOH) and a phenolic hydroxyl group (-OH), both of which are acidic.[5][6] It also has a secondary amine (-NH-), which is weakly basic. The key to enhancing its solubility in a polar solvent like DMSO is to convert the neutral molecule into a salt.[7] By adding a base, you deprotonate the acidic groups, forming a highly polar carboxylate (-COO⁻) and/or phenoxide (-O⁻) salt. This charged species is dramatically more soluble in DMSO than its neutral counterpart.[2] This is a widely used and effective technique for ionizable drug compounds.[4][8][]

  • Protocol 2.1: Alkalinization for Solubility Enhancement

    • Calculate Molar Equivalents: Before starting, calculate the moles of N-(4-Hydroxyphenyl)-N-phenylglycine you have weighed (Molecular Weight: 167.16 g/mol ).[2][5] You will aim to add approximately 1.05 to 1.1 molar equivalents of a base to ensure complete deprotonation.

    • Prepare a Base Stock: Prepare a 1M stock solution of Sodium Hydroxide (NaOH) in water.

    • Initial Suspension: Add your desired volume of DMSO to the weighed compound. It will likely form a suspension or slurry.

    • Add Base: Using a calibrated micropipette, add the calculated volume of 1M NaOH to the DMSO suspension. For example, if you are dissolving 16.7 mg (0.1 mmol) of the compound, you would add ~110 µL of 1M NaOH.

    • Dissolve: Vortex the mixture vigorously. If necessary, gently warm the solution to 40-50°C. You should observe the solids rapidly dissolving to form a clear, transparent solution.

    • Self-Validation Check: The visual transformation from a cloudy suspension to a clear solution provides immediate confirmation of successful solubilization.

  • Data Presentation: Impact of Alkalinization

MethodTarget ConcentrationObservationEstimated Solubility
Pure DMSO at 25°C100 mMIncomplete dissolution, visible solid< 20 mM
DMSO + Gentle Heat (45°C)100 mMSome improvement, still hazy/undissolved~25-40 mM
DMSO + 1.1 eq. NaOH at 25°C 100 mM Rapid dissolution, clear solution > 200 mM
Step 2: Advanced & Complementary Techniques

If pH adjustment is not fully effective or is incompatible with your downstream application, consider these options.

  • Co-solvency: While DMSO is an excellent solvent, in some rare, highly concentrated cases, the use of a co-solvent may provide additional benefit.[7][] Co-solvents work by reducing the overall polarity of the solvent system, which can sometimes improve interactions with lipophilic parts of a molecule.[]

    • Recommended Co-solvents: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are strong candidates that are miscible with DMSO.[10]

    • Protocol: Begin by attempting to dissolve the compound in a pre-mixed solvent system (e.g., 90% DMSO / 10% NMP). We do not recommend this as a primary method, but as a secondary option for extremely challenging cases.

Section 3: Downstream Considerations & Final Checks

Achieving a clear solution is the first step. Now, you must consider the implications for your experiment.

Q: I used NaOH to dissolve my compound. How will this affect my cell-based assay?

A: This is a crucial consideration. The addition of a strong base will make your stock solution highly alkaline. However, this is almost always a non-issue due to the high dilution factor.

  • Example Calculation:

    • You prepare a 100 mM stock solution in DMSO using 1.1 equivalents of NaOH.

    • Your final concentration in the cell culture media is 10 µM .

    • This represents a 1:10,000 dilution of your stock.

    • The minuscule amount of base transferred into the buffered cell culture media will be instantly neutralized with no measurable impact on the final pH.

    • Best Practice: Always run a "vehicle control" where you add the same volume of the basic DMSO (without your compound) to the media to confirm there are no effects from the solvent itself.[11]

Q: My solution is clear. Is the compound stable in the basic DMSO solution?

A: This depends on the specific stability profile of your molecule. While many compounds are stable, the presence of a strong base can potentially catalyze hydrolysis or oxidation over time. Therefore, we strongly recommend the following:

  • Prepare concentrated stock solutions fresh on the day of the experiment.

  • If storage is necessary, store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Perform a stability test if long-term storage is required.

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304–316. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. Journal of pharmacy and pharmacology, 62(11), 1607–1621. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • Merck Index. N-(4-Hydroxyphenyl)glycine. Royal Society of Chemistry. [Link]

  • Galvão, A., Davis, B., & Rainey, R. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1053-1060. [Link]

  • Lindorff-Larsen, K., & Teilum, K. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(1), 1-8. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67149, N-(4-Hydroxyphenyl)glycine. [Link]

  • gChem. DMSO. [Link]

  • Lindorff-Larsen, K., & Teilum, K. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(1), 1-8. [Link]

  • Geological Survey of Denmark and Greenland. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. S. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry, 4(4), 112-123. [Link]

  • Tetko, I. V., Novotarskyi, S., Sushko, I., & Ivanov, V. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. [Link]

  • Wikipedia. 4-Hydroxyphenylglycine. [Link]

  • Diva-Portal.org. (2021). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessment. [Link]

  • Vimalson, C., & Parimalakrishnan, S. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • Kumar, V., & Sharma, V. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]

  • Google Patents. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+).
  • Tetko, I. V., Tanchuk, V. Y., & Villa, A. E. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of biomolecular screening, 9(1), 31–41. [Link]

  • Google Patents.
  • PubChem. Dimethyl sulfoxide. [Link]

Sources

Troubleshooting

Technical Support Center: Improving Extraction Efficiency of N-(4-Hydroxyphenyl)-N-phenylglycine from Plasma

Welcome to the technical support center for the bioanalysis of N-(4-Hydroxyphenyl)-N-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of N-(4-Hydroxyphenyl)-N-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this analyte from plasma. We will address common challenges, provide detailed troubleshooting workflows, and offer step-by-step protocols grounded in established scientific principles.

Understanding Your Analyte: Physicochemical Profile

Effective method development begins with a solid understanding of the analyte's properties. N-(4-Hydroxyphenyl)-N-phenylglycine is an amphoteric molecule, possessing both acidic (carboxylic acid, phenol) and basic (secondary amine) functional groups. Its behavior during extraction is highly dependent on pH.

PropertyValueSourceSignificance for Extraction
Molecular Weight 167.16 g/mol [1][2]Standard molecular weight for mass spectrometry settings.
LogP 0.3 - 0.961[1][2]Indicates the compound is relatively polar, suggesting that very nonpolar LLE solvents (e.g., hexane) will be ineffective. It is suitable for reversed-phase SPE.
Predicted pKa ~2.2 (Carboxylic Acid)[3]The carboxylic acid group will be deprotonated (negative charge) above pH ~4. To retain on reversed-phase SPE or extract into an organic solvent via LLE, the pH should be adjusted to < 2.2.
Solubility Sparingly soluble in water and most organic solvents; soluble in acids and bases.[4]Highlights the importance of pH adjustment to control the ionization state and, therefore, the solubility of the analyte in different phases.
Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the extraction of N-(4-Hydroxyphenyl)-N-phenylglycine from plasma.

Q1: My recovery of N-(4-Hydroxyphenyl)-N-phenylglycine is consistently low. What's the most common reason?

The most frequent causes of low recovery for this analyte are improper pH control and protein binding.[5] Because the molecule has both acidic and basic functional groups, its charge state is highly dependent on the sample's pH. For efficient extraction using Liquid-Liquid Extraction (LLE) or reversed-phase Solid-Phase Extraction (SPE), you must adjust the plasma sample pH to approximately 2.0. This protonates the carboxylic acid group, neutralizing its charge and making the molecule less polar and more amenable to partitioning into an organic solvent or adsorbing onto a C18 sorbent.[6][7] Additionally, incomplete disruption of binding to plasma proteins like albumin can prevent the analyte from being extracted.[5]

Q2: Which initial extraction technique do you recommend: Protein Precipitation (PPT), LLE, or SPE?

The choice depends on your analytical goals—specifically, the required sensitivity and throughput.

  • Protein Precipitation (PPT): Best for rapid screening and high-throughput workflows where matrix effects are less of a concern. It's fast and simple but yields the "dirtiest" extract, often containing high levels of phospholipids that can cause ion suppression in LC-MS analysis.[8][9]

  • Liquid-Liquid Extraction (LLE): A good balance between cleanliness and complexity. It provides significantly cleaner extracts than PPT by removing many salts and phospholipids.[10][11] It is more labor-intensive than PPT but can be a robust choice.

  • Solid-Phase Extraction (SPE): Recommended for methods requiring the highest sensitivity and cleanliness.[9][12] SPE, particularly using a modern polymeric reversed-phase sorbent, provides the most effective removal of matrix interferences, leading to reduced ion suppression and improved assay reproducibility.[6][13]

Q3: How do I minimize matrix effects for LC-MS/MS analysis?

Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a primary challenge in bioanalysis.[14] The most effective way to minimize them is to improve the sample preparation procedure.[9]

  • Switch to a More Selective Technique: If you are using PPT, moving to LLE or, preferably, SPE will provide a cleaner extract.[9]

  • Use Phospholipid Removal Products: If sticking with a precipitation-based method, consider specialized plates (e.g., ISOLUTE® PLD+, HybridSPE-Phospholipid) that combine protein precipitation with targeted phospholipid removal.[15][16]

  • Optimize Chromatography: Ensure your LC method provides chromatographic separation between your analyte and the bulk of the matrix components, particularly phospholipids which often elute in the middle of a typical reversed-phase gradient.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus compensating for variations in ionization and improving accuracy.[9]

Q4: What is the optimal pH for extracting this compound?

For LLE and reversed-phase SPE, the optimal pH for the plasma sample is below 2.2 . At this pH, the carboxylic acid group (pKa ~2.2) is fully protonated (neutral), minimizing the molecule's overall polarity.[7] This uncharged state is crucial for efficient partitioning into an organic LLE solvent or for retention on a nonpolar SPE sorbent.[6] Acidifying the sample with formic acid, phosphoric acid, or HCl to a final pH of ~2.0 is a standard and effective practice.

Q5: I'm seeing a lot of variability between samples. What could be the cause?

High variability often points to inconsistent sample processing or matrix effects that differ between individual plasma lots.[5][14]

  • Inconsistent pH: Ensure uniform and thorough mixing after acidifying each sample.

  • Manual Pipetting Errors: Inconsistent volumes of plasma, internal standard, or solvents can introduce significant variability. Automation can help.[7]

  • Variable Matrix Effects: Different lots of plasma can have varying levels of lipids and proteins, leading to inconsistent ion suppression. A more rigorous cleanup method like SPE can mitigate this.[14]

  • Incomplete Protein Disruption: If protein binding is not fully disrupted in all samples, the amount of free, extractable drug will vary.[5] Ensure your disruption step (e.g., adding acid or organic solvent) is robust.

In-Depth Troubleshooting Guide

When low recovery occurs, a systematic approach is essential to pinpoint the cause. The first step is to perform a fraction collection experiment during your extraction to determine where the analyte is being lost. Analyze the loading fraction (flow-through), the wash fraction(s), and the final elution fraction.[17]

TroubleshootingWorkflow start Start: Low Recovery Observed collect_fractions Perform Fraction Collection: Analyze Load, Wash, and Elute Fractions start->collect_fractions check_load Is Analyte in the Loading (Flow-through) Fraction? collect_fractions->check_load check_wash Is Analyte in the Wash Fraction? check_load->check_wash No cause_load Cause: Poor Retention - Incorrect pH (analyte is charged) - Sample solvent too strong - Wrong SPE sorbent - Cartridge overload check_load->cause_load Yes check_elute Is Analyte Absent from All Fractions (or low in Elute)? check_wash->check_elute No cause_wash Cause: Premature Elution - Wash solvent is too strong check_wash->cause_wash Yes cause_elute Cause: Incomplete Elution - Elution solvent is too weak - Insufficient solvent volume - Secondary interactions with sorbent check_elute->cause_elute Yes solution_load Solution: 1. Adjust sample pH to <2.2 2. Dilute sample in a weak buffer 3. Confirm RP-SPE sorbent is appropriate 4. Use a higher capacity cartridge cause_load->solution_load solution_wash Solution: 1. Decrease organic content in wash solvent 2. Ensure wash pH maintains analyte neutrality cause_wash->solution_wash solution_elute Solution: 1. Increase organic content in elution solvent 2. Add a pH modifier (e.g., ammonia for acidic compound) 3. Increase elution volume cause_elute->solution_elute

Caption: Systematic workflow for troubleshooting low SPE recovery.
Problem 1: Low Recovery - Analyte Lost in Loading/Flow-through Fraction

Finding your analyte in the initial flow-through indicates it failed to bind to the SPE sorbent.[18]

  • Causality: For a reversed-phase mechanism, retention is based on hydrophobic interactions. If the analyte is charged (ionized) or if the loading solution is too high in organic content, the analyte will remain in the polar mobile phase and pass through the cartridge unretained.

  • Solutions:

    • Verify Sample pH: Ensure the plasma sample is acidified to a pH of ~2.0 before loading onto the SPE cartridge. This neutralizes the carboxylate group, increasing hydrophobicity.[7]

    • Reduce Sample Solvent Strength: If the plasma is diluted (e.g., after protein precipitation), ensure the dilution solvent is weak (e.g., aqueous buffer like 2% formic acid) to promote binding. A high percentage of acetonitrile or methanol in the loading solution will prevent retention.[18]

    • Check Sorbent Choice: Confirm you are using a reversed-phase sorbent (e.g., C18, polymeric). A normal-phase or strong anion exchange sorbent would require completely different loading conditions.[7]

    • Prevent Cartridge Overload: If analyte concentrations are very high, you may be exceeding the binding capacity of the sorbent. Use a larger SPE cartridge or dilute the sample.[18]

Problem 2: Low Recovery - Analyte Lost in Wash Fraction

If the analyte is found in the wash step, the wash solvent is strong enough to elute it from the sorbent along with the interferences.[17]

  • Causality: The purpose of the wash step is to remove polar interferences (salts, etc.) that are less strongly retained than the analyte. If the wash solvent has too much organic content, it will begin to elute the analyte itself.

  • Solutions:

    • Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution. For example, if you are using 40% methanol, try reducing it to 5-10% methanol in water.[7]

    • Maintain pH: Ensure the wash solvent is also acidified (e.g., with 0.1% formic acid) to keep the analyte in its neutral, retained state.

Problem 3: Low Recovery - Analyte Retained on SPE Cartridge

If the analyte is absent from the flow-through and wash, and recovery in the final eluate is still low, it is likely irreversibly bound to the sorbent.[17]

  • Causality: The elution solvent lacks sufficient strength to disrupt the hydrophobic interactions between the analyte and the sorbent. For this amphoteric compound, secondary interactions (e.g., hydrogen bonding) with the sorbent surface might also play a role.

  • Solutions:

    • Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution mixture. For reversed-phase, this typically means using a higher concentration of methanol or acetonitrile (e.g., 90% or greater).[18]

    • Modify Elution Solvent pH: While the analyte was loaded in an acidic/neutral state, adding a small amount of a basic modifier like ammonium hydroxide (e.g., 2-5%) to the elution solvent can be highly effective. This will ionize the acidic groups (carboxylate and phenolate), making the analyte highly polar and easily released from the nonpolar sorbent.

    • Increase Elution Volume: Use a larger volume of elution solvent or perform the elution in two steps, collecting both fractions to ensure complete removal.[18]

Problem 4: Significant Matrix Effects Observed in LC-MS/MS

High, low, or variable signal intensity for your analyte that is not correlated with concentration is a hallmark of matrix effects.[9]

  • Causality: Co-eluting endogenous compounds from the plasma, most notably phospholipids, compete with the analyte for ionization in the mass spectrometer source, typically leading to signal suppression.[8][9] PPT is particularly prone to this as it does not remove phospholipids.[8]

  • Solutions:

    • Implement a More Rigorous Cleanup: This is the most effective solution. Transition from PPT to a well-developed LLE or SPE method.[9]

    • Use a Phospholipid Removal Plate: These plates combine the simplicity of protein precipitation with a filtration step that specifically removes phospholipids.[15][16]

    • Optimize Chromatography: Adjust your LC gradient to achieve baseline separation between your analyte and the phospholipid elution zone.

Detailed Experimental Protocols

The following protocols provide starting points for method development. They should be optimized and validated for your specific application.

Protocol 1: Protein Precipitation (PPT) - For Rapid Screening

This method is fast but provides the least clean extract.

A. Standard PPT

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing your internal standard.[19][20]

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.

B. Enhanced PPT with Phospholipid Removal

  • Follow a commercial protocol for a phospholipid removal plate (e.g., ISOLUTE® PLD+).[15]

  • Typically, this involves adding the plasma sample to a well plate, followed by acetonitrile to precipitate proteins.[15]

  • The mixture is then passed through a special filter that traps phospholipids while allowing the analyte to pass through.[15][16]

  • The collected filtrate is then evaporated and reconstituted as in the standard PPT method.

Protocol 2: Liquid-Liquid Extraction (LLE) - For Cleaner Extracts

This method offers a significant improvement in extract cleanliness over PPT.

  • Pipette 200 µL of plasma into a glass tube.

  • Add internal standard solution.

  • Add 50 µL of 1M HCl or 10% phosphoric acid to acidify the sample to pH ~2.0. Vortex briefly.

  • Add 1 mL of ethyl acetate.[10][21] (Other potential solvents include methyl tert-butyl ether (MTBE) or a mixture like dichloromethane/isopropanol).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen at ~40°C.

  • Reconstitute in 100 µL of mobile phase A for analysis.

Protocol 3: Solid-Phase Extraction (SPE) - For Highest Purity

This protocol uses a polymeric reversed-phase sorbent for robust and clean extraction.

SPE_Workflow cluster_spe SPE Protocol Steps condition 1. Condition (1 mL Methanol) equilibrate 2. Equilibrate (1 mL Water) condition->equilibrate load 3. Load Sample (Pre-treated Plasma, pH ~2) equilibrate->load wash 4. Wash (1 mL 5% Methanol in 0.1% Formic Acid) load->wash elute 5. Elute (1 mL 90:10 Methanol:Water with 2% Ammonium Hydroxide) wash->elute analysis Post-Elution: - Evaporate - Reconstitute - Inject to LC-MS/MS elute->analysis pretreatment Sample Pre-treatment: - 200 µL Plasma + IS - Dilute with 200 µL 4% H3PO4 pretreatment->load

Caption: General workflow for reversed-phase SPE.

Step-by-Step Methodology:

  • Sample Pre-treatment: In a microcentrifuge tube, mix 200 µL of plasma with the internal standard. Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH. Vortex and centrifuge at >10,000 x g for 10 minutes. Use the supernatant for loading.[6]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa, 30 mg) by passing 1 mL of methanol through it.[6][22]

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent bed go dry.

  • Loading: Load the supernatant from Step 1 onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in 0.1% aqueous formic acid. This removes polar interferences while the analyte remains bound.[7]

  • Elution: Elute the analyte with 1 mL of an appropriate elution solvent. A good starting point is 90% Methanol containing 2% ammonium hydroxide to ensure the analyte is ionized and releases from the sorbent.

  • Post-Elution Processing: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A for LC-MS/MS analysis.

References
  • Rehder, S., et al. (2015). Exhaustive and stable electromembrane extraction of acidic drugs from human plasma. Analytica Chimica Acta, 887, 123-131. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Jatlow, P. (1975). Extraction of Acidic Drugs From Water and Plasma: Study of Recovery With Five Different Solvents. Clinical Chemistry, 21(9), 1331-1334. [Link]

  • Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies Application Note. [Link]

  • Biotage. (n.d.). Extraction of a Range of Acidic, Basic and Neutral Drugs from Plasma Using ISOLUTE® PLD+ Plates Prior to LC-MS/MS Analysis. Biotage Application Note AN830. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Phenomenex Resources. [Link]

  • Ask, K. S., et al. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Journal of Pharmaceutical and Biomedical Analysis, 115, 136-143. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Lescuyer, P., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Electrophoresis, 25(2), 402-408. [Link]

  • Rajan, G., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 22-29. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Vrhovsek, U., et al. (2020). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Metabolites, 10(7), 288. [Link]

  • Anderson, L. C., et al. (2023). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Journal of Proteome Research, 22(2), 555-564. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67149, N-(4-Hydroxyphenyl)glycine. PubChem. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies Application Note. [Link]

  • O'Neil, M.J. (ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition, Royal Society of Chemistry, Cambridge, UK, p. 825.
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]

  • Medina, S., et al. (2020). Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives. Journal of Agricultural and Food Chemistry, 68(35), 9532-9541. [Link]

  • Chang, H., et al. (2010). Simultaneous quantification of multiple classes of phenolic compounds in blood plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1217(4), 465-472. [Link]

  • Le, D., et al. (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Chromatography B: Biomedical Sciences and Applications, 762(1), 107-115. [Link]

  • Vita, T., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. Journal of Chromatography B, 930, 81-89. [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low? ALWSCI News. [Link]

  • Phenomenex. (2026). Protein Binding & Analyte Recovery. Phenomenex Resources. [Link]

  • Welch. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. [Link]

  • Ten Brink, G., et al. (1993). U.S. Patent No. 5,210,288. Washington, DC: U.S.
  • Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]

  • Wikidata. (2025). N-(4-hydroxyphenyl)glycine. Wikidata. [Link]

  • Stasinakis, A. S., et al. (2006). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from wastewater and their determination by GC-MS. Journal of Chromatography A, 1108(2), 171-178. [Link]

  • Mornar, A., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7068. [Link]

  • Oreopoulou, A., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 11(22), 3704. [Link]

  • The Merck Index Online. (n.d.). N-(4-Hydroxyphenyl)glycine. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylglycine. Wikipedia. [Link]

  • PubChemLite. (n.d.). N-(4-hydroxyphenyl)glycine (C8H9NO3). PubChemLite. [Link]

  • The Merck Index Online. (n.d.). N-Phenylglycine. Royal Society of Chemistry. [Link]

Sources

Optimization

Overcoming co-elution problems in N-(4-Hydroxyphenyl)-N-phenylglycine chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on method development for complex amphoteric molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on method development for complex amphoteric molecules. N-(4-Hydroxyphenyl)-N-phenylglycine (NHPPG) presents a unique "chromatographic triad": a carboxylic acid, a phenolic hydroxyl, and a diarylamine core.

Because the nitrogen lone pair is delocalized across two aromatic rings, it is virtually non-basic. Therefore, the molecule's chromatographic behavior is dominated by the acidic carboxylic acid (pKa ~3.5) and the phenol group (pKa ~9.5). Standard C18 methods often fail here, leading to critical co-elution with synthetic precursors (like 4-aminophenol) or positional isomers.

This guide provides field-proven, mechanistically grounded solutions to isolate your target peak with absolute confidence.

Diagnostic Workflow: Identifying the Root Cause

Before altering your method, you must determine if you are dealing with true co-elution or severe peak tailing that is masking an impurity. Perfect co-elution often presents no obvious visual distortion, making it the "Achilles' heel" of chromatography[1].

CoelutionDiagnosis Start Observe Peak Asymmetry or Shoulder CheckDAD Check DAD/MS Spectral Purity Across Peak Width Start->CheckDAD IsCoelution Spectral Shift Detected? CheckDAD->IsCoelution Tailing Secondary Interactions (Peak Tailing) IsCoelution->Tailing No Coelution True Co-elution Confirmed IsCoelution->Coelution Yes CheckK Check Capacity Factor (k') Coelution->CheckK LowK k' < 1 (Eluting near void) CheckK->LowK GoodK k' = 1 to 5 (Good Retention) CheckK->GoodK FixLowK Weaken Mobile Phase (Decrease % Organic) LowK->FixLowK FixSelectivity Change Selectivity (α) Switch to Biphenyl/PFP GoodK->FixSelectivity

Diagnostic workflow for differentiating and resolving peak tailing vs. true co-elution.

Troubleshooting Guide & FAQs

Q: My NHPPG peak looks perfectly symmetrical, but my assay yields are consistently 105%. Could this be co-elution? A: Yes. When two compounds exit the column at the exact same time, they create one misleading peak with no obvious distortion[1]. Because NHPPG has a strong UV chromophore, an underlying impurity with a similar absorbance profile will artificially inflate your integration. Action: Check peak purity using a Diode Array Detector (DAD) or Mass Spectrometer (MS). If the UV spectra or m/z ratios shift across the peak width, you have a hidden co-eluting impurity[1].

Q: I am observing severe peak tailing for NHPPG, which is bleeding into the next peak. How do I fix this? A: Peak tailing for phenolic compounds like NHPPG is frequently caused by secondary interactions between the phenolic hydroxyl group and residual active silanols on the silica-based stationary phase[2]. Action: Ensure your mobile phase pH is sufficiently low (e.g., pH 2.0 with 0.1% Trifluoroacetic acid) to keep the carboxylic acid fully protonated and suppress silanol ionization. If tailing persists, switch to a highly end-capped column.

Q: Why did my co-eluting peaks merge when I switched my organic modifier from Methanol to Acetonitrile on a PFP column? A: This is a classic selectivity ( α ) failure. Aromatic columns like Pentafluorophenyl (PFP) and Biphenyl rely on π−π interactions to separate closely related isomers[3]. Acetonitrile is a π -electron-rich solvent that competes with the analyte for the stationary phase's active sites, effectively turning your PFP column into a poorly performing C18 column. Methanol, being protic and π -deficient, allows the stationary phase to interact fully with the phenyl rings of NHPPG[4].

Quantitative Data: Overcoming Isomeric Co-elution

Standard C18 columns rely purely on hydrophobic dispersion forces. Because NHPPG and its positional isomers (e.g., N-(2-Hydroxyphenyl)-N-phenylglycine) have identical hydrophobic footprints, they will co-elute on C18. You must exploit π−π interactions using orthogonal column chemistries[3].

Table 1: Impact of Column Chemistry on NHPPG / Isomer Separation

Column ChemistryPrimary Retention MechanismMobile Phase (Organic)Capacity Factor (k')Selectivity (α)Resolution (Rs)
C18 (Alkyl) Hydrophobic DispersionAcetonitrile2.11.000.0 (Co-elution)
Phenyl-Hexyl Hydrophobic + Weak π−π Methanol2.51.080.9 (Shoulder)
Biphenyl Strong π−π
  • Shape
Methanol3.21.252.1 (Baseline)
PFP (Fluoro) Dipole-Dipole + π−π Methanol3.81.312.6 (Baseline)

Note: Target resolution for reliable quantification is Rs > 1.5. If your selectivity (α) is stuck at 1.0, changing the gradient will not help; you must change the chemistry[1].

Self-Validating Protocol: Orthogonal Selectivity Screening

To permanently resolve NHPPG from its synthetic precursors and isomers, implement the following self-validating methodology.

Objective: Establish a robust method utilizing shape selectivity and π−π interactions. Validation Mechanism: The protocol incorporates an automated System Suitability Test (SST). If the resolution ( Rs​ ) between the critical pair falls below 1.5, the system fails, prompting an automatic gradient adjustment.

Step-by-Step Methodology:

  • Prepare the System Suitability Mixture (SST): Spike your NHPPG standard with 1% w/w of N-(2-Hydroxyphenyl)-N-phenylglycine (isomer) and 4-aminophenol (synthetic precursor).

  • Establish the Mobile Phase Chemistry:

    • Aqueous (Mobile Phase A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Causality: A pH of ~2.0 ensures the carboxylic acid is fully protonated (neutral), maximizing hydrophobic retention and preventing split peaks caused by partial ionization.

    • Organic (Mobile Phase B): 100% Methanol. Causality: Methanol enhances π−π interactions on aromatic stationary phases, whereas acetonitrile suppresses them[4].

  • Deploy an Aromatic Stationary Phase: Install a Biphenyl or PFP column (Dimensions: 100 x 2.1 mm, 1.7 µm particle size). Ensure the system is flushed of all residual acetonitrile before equilibrating[4].

  • Execute the Gradient: Run a linear gradient from 5% B to 60% B over 10 minutes. Set the column oven temperature to 30°C to maintain consistent mass transfer kinetics.

  • Self-Validation Check: Calculate the resolution ( Rs​ ) between NHPPG and the spiked isomer.

    • Pass: Rs​≥1.5 . Proceed with sample analysis.

    • Fail: Rs​<1.5 . The system automatically flattens the gradient slope (e.g., 5% B to 40% B over 15 minutes) to increase the time the analytes spend interacting with the stationary phase.

References

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)". Available at:[Link]

  • Preprints.org. "Molecular Dynamics of Enantiomeric Separation in HPLC". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Determining N-(4-Hydroxyphenyl)-N-phenylglycine purity: NMR vs HPLC methods

Determining N-(4-Hydroxyphenyl)-N-phenylglycine Purity: A Comparative Guide to qNMR and HPLC Methods Introduction: The Analytical Imperative N-(4-Hydroxyphenyl)-N-phenylglycine is a highly functionalized amino acid deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Determining N-(4-Hydroxyphenyl)-N-phenylglycine Purity: A Comparative Guide to qNMR and HPLC Methods

Introduction: The Analytical Imperative

N-(4-Hydroxyphenyl)-N-phenylglycine is a highly functionalized amino acid derivative utilized as a critical intermediate in advanced chemical synthesis and pharmaceutical development. Because impurities at the intermediate stage can undergo downstream transformations—leading to toxic or uncharacterized byproducts—rigorous purity determination is a non-negotiable aspect of the drug development lifecycle.

Historically, High-Performance Liquid Chromatography (HPLC) has been the default analytical workhorse. However, the paradigm is shifting. As noted in recent pharmaceutical guidelines,1 [1]. This guide objectively compares HPLC-UV and qNMR, detailing the causality behind experimental parameters and providing self-validating protocols for both techniques.

Mechanistic Causality: Why Orthogonality Matters

Relying on a single analytical method introduces "method blindness."

  • HPLC-UV (Relative Purity): HPLC separates compounds based on their differential partitioning between a hydrophobic stationary phase and a polar mobile phase. UV detection relies on the chromophore's molar absorptivity. Causality of limitation: If an impurity lacks a chromophore (e.g., inorganic salts, residual water, or aliphatic solvents), it is invisible to UV detection, leading to an overestimation of the API's purity. Furthermore, absolute quantification requires an identical, highly pure reference standard.

  • qNMR (Absolute Purity): qNMR operates on the principle that the integrated area of a nuclear resonance is strictly proportional to the number of nuclei generating it. Causality of advantage: By introducing a certified internal standard (IS) with a known mass and purity, the exact mass fraction of the analyte can be calculated without needing a reference standard of the analyte itself.2 [2].

Workflow & Logical Relationship

PurityWorkflow Start N-(4-Hydroxyphenyl)-N-phenylglycine Batch Sample HPLC_Path HPLC-UV Workflow Start->HPLC_Path NMR_Path qNMR Workflow Start->NMR_Path HPLC_Prep Dissolve in Mobile Phase (Avoid solvent mismatch) HPLC_Path->HPLC_Prep NMR_Prep Weigh Analyte + IS Dissolve in DMSO-d6 NMR_Path->NMR_Prep HPLC_Run C18 Gradient Elution UV Detection (λ=254 nm) HPLC_Prep->HPLC_Run NMR_Run 1H-NMR Acquisition (Relaxation Delay ≥ 5×T1) NMR_Prep->NMR_Run HPLC_Data Relative Purity (Chromatographic Area %) HPLC_Run->HPLC_Data NMR_Data Absolute Purity (Integral Ratio vs IS) NMR_Run->NMR_Data Compare Orthogonal Purity Validation HPLC_Data->Compare NMR_Data->Compare

Orthogonal workflow for validating compound purity using HPLC-UV and qNMR techniques.

Experimental Protocols: Self-Validating Systems

Protocol A: HPLC-UV Relative Purity Determination

Design Causality: N-(4-Hydroxyphenyl)-N-phenylglycine contains both a carboxylic acid and a phenolic hydroxyl group. To prevent peak tailing caused by secondary interactions with residual silanols on the C18 column, the mobile phase must be acidified to suppress ionization.

  • System Suitability Testing (Self-Validation): Inject a resolution mixture containing the analyte and a known closely eluting analog (e.g., unfunctionalized N-phenylglycine). Ensure a chromatographic resolution factor ( Rs​ ) > 2.0 before proceeding.

  • Sample Preparation: Dissolve 1.0 mg/mL of the sample in the initial mobile phase (90% Water / 10% Acetonitrile). Causality: Using the mobile phase as the diluent prevents solvent-mismatch anomalies (fronting/splitting) at the solvent front.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm (optimal wavelength for the aromatic rings).

  • Quantification: Calculate purity via the 100% area normalization method.

Protocol B: Quantitative 1H-NMR (qNMR) Absolute Purity Determination

Design Causality: For absolute quantification, the relaxation delay ( D1​ ) must be sufficiently long to allow all excited protons to return to their ground state before the next pulse. Failing to do so truncates the signal of slowly relaxing protons, destroying quantitative accuracy.

  • Internal Standard (IS) Selection: Select Maleic acid (TraceCERT® CRM). Causality: Its singlet at δ 6.26 ppm in DMSO- d6​ falls perfectly in the clear spectral window between the aliphatic methylene protons ( δ ~4.2 ppm) and the aromatic protons ( δ 6.5–7.5 ppm) of N-(4-Hydroxyphenyl)-N-phenylglycine.

  • Gravimetric Preparation (Critical Step): Using a calibrated microbalance, accurately weigh ~15.00 mg of the analyte and ~5.00 mg of Maleic acid into the same vial. Record weights to 0.01 mg precision. Dissolve in 0.6 mL of DMSO- d6​ .

  • NMR Acquisition:

    • Pulse Sequence: 1D proton with a 90° excitation pulse angle.

    • Relaxation Delay ( D1​ ): ≥30 seconds (Ensuring D1​≥5×T1​ of the slowest relaxing proton).

    • Scans: 64 (to achieve a Signal-to-Noise ratio > 250:1 for the integrated peaks).

  • Self-Validation Check: Integrate two distinct regions of the analyte (e.g., the 2H methylene singlet and a 2H aromatic doublet). The calculated purity from both integrals must agree within ±0.5% . If they do not, hidden co-eluting impurities are overlapping with one of the signals.

  • Quantification: Apply the standard qNMR mass fraction equation comparing the integral of the analyte to the integral of the Maleic acid IS.

Data Presentation: Comparative Performance

The following table synthesizes experimental data from a synthesized batch of N-(4-Hydroxyphenyl)-N-phenylglycine, highlighting the operational differences3 [3].

Analytical ParameterHPLC-UV (Relative)qNMR (Absolute)Causality / Implication
Determined Purity 99.85%98.12%HPLC missed 1.7% of non-UV active residual solvents/water.
Precision (RSD, n=5) 0.15%0.45%HPLC autosamplers offer superior volumetric reproducibility compared to manual qNMR micro-weighing.
LOD / LOQ 0.01% / 0.03%0.10% / 0.50%HPLC is vastly superior for trace impurity detection.
Reference Standard Identical API StandardAny Certified ISqNMR is ideal for novel compounds where no standard exists.
Analysis Time 20 mins / sample15 mins / sampleqNMR requires no column equilibration or method development.
Sample Recovery DestructiveNon-DestructiveqNMR allows recovery of precious mass-limited intermediates.

Conclusion

For the comprehensive characterization of N-(4-Hydroxyphenyl)-N-phenylglycine, HPLC and qNMR should not be viewed as mutually exclusive, but as a synergistic, self-validating system. HPLC provides the sensitivity required to track trace organic impurities and degradation products, while qNMR acts as the ultimate arbiter of absolute mass fraction, catching the "invisible" inorganic and solvent impurities that chromatography inevitably leaves behind.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. IRE Journals.
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH.

Sources

Comparative

Reference standard qualification for N-(4-Hydroxyphenyl)-N-phenylglycine batches

Publish Comparison Guide: Reference Standard Qualification for N-(4-Hydroxyphenyl)-N-phenylglycine Batches In pharmaceutical development, the accurate quantitation of Active Pharmaceutical Ingredient (API) impurities and...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reference Standard Qualification for N-(4-Hydroxyphenyl)-N-phenylglycine Batches

In pharmaceutical development, the accurate quantitation of Active Pharmaceutical Ingredient (API) impurities and metabolites is non-negotiable. N-(4-Hydroxyphenyl)-N-phenylglycine is a critical impurity and metabolic intermediate often monitored in specific synthetic pathways. Because its tertiary amine and carboxylic acid moieties make it highly prone to hydration and solvent trapping during crystallization, relying on uncharacterized or low-purity standards can lead to catastrophic analytical drift during batch release.

As a Senior Application Scientist, I have designed this guide to objectively compare reference standard sourcing strategies and provide a self-validating experimental protocol for the absolute qualification of N-(4-Hydroxyphenyl)-N-phenylglycine batches.

Sourcing Strategies: A Comparative Analysis

When establishing a reference standard, laboratories typically choose between commercially available non-certified materials, in-house synthesized batches, or Certified Reference Materials (CRMs). According to 1 [1], only results obtained using properly qualified standards are conclusive for assay and impurity testing. Sourcing a CRM like 2 [2] often bypasses the need for extensive internal qualification.

Table 1: Comparative Matrix of Reference Standard Sources for N-(4-Hydroxyphenyl)-N-phenylglycine

Source TypePurity ConfidenceTraceabilityCost / Time EfficiencyBest Use Case
Commercially Available (Non-Certified) Moderate (Often relies solely on HPLC area % purity)Low (Lacks comprehensive documentation)High (Cheap, fast procurement)Early-stage R&D, qualitative screening
In-House Synthesized & Qualified Very High (If fully characterized via orthogonal methods)High (Traceable to internal SOPs)Low (Resource-intensive, requires full analytical workup)Proprietary API development where CRMs are unavailable
Certified Reference Material (CRM) Highest (Orthogonally validated)Highest (Compliant with USP <11> / ISO 17034)Moderate (Higher upfront cost, but saves weeks of analytical time)GMP API release, IND/NDA regulatory filings

The Causality of the Qualification Strategy

Why is a standard "area percent" purity insufficient for N-(4-Hydroxyphenyl)-N-phenylglycine?

Chromatographic purity (HPLC-UV) only accounts for UV-active organic impurities. It is entirely blind to inorganic salts, residual extraction solvents, and water. A batch might show 99.5% HPLC purity but contain 2.0% trapped ethyl acetate and 1.0% water, making its true assay 96.5%. Using the 99.5% value would artificially inflate the calculated impurity levels in the API, potentially causing a safe batch to fail specifications.

To prevent this, we employ a Self-Validating Orthogonal System : Mass Balance vs. Quantitative NMR (qNMR). If the purity derived from subtracting all impurities (Mass Balance) matches the direct measurement of the active moiety (qNMR) within ±1.0%, the assigned value is scientifically indisputable and aligns with3 [3].

Experimental Protocol: Orthogonal Qualification

Step 1: Structural Elucidation (Identity)

  • Method: High-Resolution Mass Spectrometry (HRMS) and 1D/2D NMR.

  • Causality: To confirm the exact mass and connectivity of the tertiary amine core. The unique splitting pattern of the 4-hydroxyphenyl and phenyl rings must be differentiated using 2D COSY/HMBC to rule out positional isomers.

Step 2: Chromatographic Purity Assessment (Organic Impurities)

  • Method: Reverse-Phase HPLC-UV (C18 column, Gradient Acetonitrile/Water with 0.1% TFA).

  • Causality: UV detection at 254 nm ensures that any structurally related aromatic impurities (e.g., unreacted diphenylamine derivatives) are detected. Area normalization provides the organic purity fraction.

Step 3: Volatile and Inorganic Impurity Quantitation

  • Method: Karl Fischer (KF) Titration, GC-Headspace (GC-HS), and Residue on Ignition (ROI).

  • Causality: The bulky aromatic groups of N-(4-Hydroxyphenyl)-N-phenylglycine can create crystal lattice voids that trap solvents during final precipitation. HPLC-UV cannot detect these. These orthogonal tests quantify the "invisible" mass.

Step 4: Absolute Assay Assignment (The Self-Validating Step)

  • Method: Mass Balance Calculation vs. Quantitative NMR (qNMR).

  • Causality: Mass balance subtracts all measured impurities from 100%. However, to ensure no transparent impurities were missed, qNMR is performed. Due to the complex multiplet signals in the aromatic region (6.5–7.5 ppm), the isolated methylene singlet (-CH₂-) of the glycine backbone (~4.5 ppm in DMSO-d6) serves as the optimal quantitative peak. To prevent signal overlap, 3,5-Dinitrobenzoic acid (internal standard, δ ~9.0 ppm) is selected over traditional maleic acid.

Table 2: Representative Qualification Data (Batch H947680-01)

Analytical AttributeMethodologyResultAcceptance Criteria
Identity 1H/13C NMR, HRMSConforms to structureConforms to structure
Chromatographic Purity HPLC-UV (254 nm)99.45% (Area)≥ 98.0%
Water Content Karl Fischer Titration0.32% w/w≤ 1.0%
Residual Solvents GC-HS (Ethyl Acetate)0.15% w/w≤ 0.5%
Inorganic Impurities Residue on Ignition (ROI)< 0.05% w/w≤ 0.1%
Absolute Assay (Mass Balance) 100% - (Water + Solvents + ROI + HPLC Impurities)98.93% Report Value
Absolute Assay (qNMR) 1H qNMR (vs. 3,5-Dinitrobenzoic acid)98.85% ± 1.0% of Mass Balance

Visualizing the Qualification Logic

G Start N-(4-Hydroxyphenyl)-N-phenylglycine Candidate Batch ID Structural Identity (HRMS, 1D/2D NMR) Start->ID Split ID->Split Branch1 Mass Balance Pathway Split->Branch1 Branch2 Direct Assay Pathway Split->Branch2 HPLC HPLC-UV (Organic Impurities) Branch1->HPLC Volatiles KF & GC-HS (Water & Solvents) Branch1->Volatiles ROI Residue on Ignition (Inorganics) Branch1->ROI qNMR 1H qNMR Assay (vs. Internal Standard) Branch2->qNMR Validate Orthogonal Validation (|Mass Bal. - qNMR| ≤ 1.0%) HPLC->Validate Volatiles->Validate ROI->Validate qNMR->Validate Release Certified Reference Standard (Assigned Purity %) Validate->Release Conforms

Fig 1: Orthogonal self-validating workflow for reference standard qualification.

References

  • Lachman Consultants. "Are You Handling USP Reference Standards Appropriately? - USP General Chapter <11>". Available at:[Link]

  • Toronto Research Chemicals (TRC). "N-(4-Hydroxyphenyl)-N-phenylglycine (Product No. H947680)." BTL Biotechno Labs. Available at:[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards." Available at:[Link]

Sources

Validation

A Researcher's Guide to the Comparative In Vitro Toxicity of N-(4-Hydroxyphenyl)-N-phenylglycine

Authored by a Senior Application Scientist This guide provides a comprehensive framework for evaluating the in vitro toxicity of N-(4-Hydroxyphenyl)-N-phenylglycine (NHPG), a non-proteinogenic α-amino acid and a derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the in vitro toxicity of N-(4-Hydroxyphenyl)-N-phenylglycine (NHPG), a non-proteinogenic α-amino acid and a derivative of glycine.[1][2] Our objective is to present a robust, multi-faceted approach for researchers, scientists, and drug development professionals to characterize the cytotoxic profile of NHPG in comparison to relevant chemical analogs. By integrating multiple assays that probe different cellular health indicators, this guide promotes a self-validating experimental design, ensuring the generation of reliable and reproducible data.

Introduction and Experimental Rationale

N-(4-Hydroxyphenyl)-N-phenylglycine (NHPG) is a synthetic derivative of the simplest amino acid, glycine.[1] Its structure, featuring both a phenol and an aniline-like moiety, suggests potential biological activity and, consequently, a need for thorough toxicological assessment. Preliminary studies have indicated that NHPG exhibits antiproliferative effects against certain cancer cell lines, such as human melanoma, with a 50% inhibitory concentration (IC50) of approximately 80 µg/mL.[3] However, a broader understanding of its cytotoxicity across various cell types and mechanistic pathways is essential for any further development.

The Logic of a Multi-Assay, Multi-Cell Line Approach

To build a comprehensive toxicity profile, we eschew a single-endpoint analysis. Instead, we advocate for a matrix approach, testing NHPG and its comparators across multiple cell lines representing different organ systems and utilizing a panel of assays that interrogate distinct cellular vulnerabilities. This strategy provides a more holistic view of potential toxicity and helps to validate findings. For instance, a compound might show potent activity in a metabolic assay (like the MTT assay) but have little effect on membrane integrity (as measured by an LDH assay), suggesting a specific mitochondrial-disrupting mechanism rather than general necrosis.

Our comparative framework will include:

  • N-(4-Hydroxyphenyl)-N-phenylglycine (NHPG): The primary compound of interest.

  • p-Aminophenol: A structural precursor and known hepatotoxic and nephrotoxic agent, providing a benchmark for toxicity associated with the hydroxyphenylamine moiety.

  • Glycine: The parent amino acid. While generally considered non-toxic, at high concentrations, it can induce excitotoxicity in neuronal cells, offering a baseline for amino acid-specific effects.[4][5]

  • N-Phenylglycine: A structural analog lacking the hydroxyl group, allowing for an assessment of the contribution of the phenolic moiety to overall toxicity.

The selected cell lines will represent key organ systems often implicated in drug-induced toxicity:

  • HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing potential liver toxicity.

  • SH-SY5Y (Human Neuroblastoma): A model for evaluating potential neurotoxicity.

  • HaCaT (Human Keratinocyte): A model for assessing skin irritation and dermal toxicity, relevant given that safety data sheets indicate NHPG can cause skin irritation.[1][6][7]

Experimental Workflows and Methodologies

The overall experimental design follows a logical progression from initial cell culture to multi-faceted toxicity assessment.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis A Cell Line Culture (HepG2, SH-SY5Y, HaCaT) C Cell Seeding (96-well plates) A->C B Compound Preparation (NHPG & Comparators) Stock Solution in DMSO D Dose-Response Treatment (Serial Dilutions) C->D 24h, 48h Incubation E MTT Assay (Metabolic Activity) D->E F LDH Release Assay (Membrane Integrity) D->F G Neutral Red Uptake (Lysosomal Integrity) D->G H Caspase-3/7 Assay (Apoptosis) D->H I Calculate % Viability E->I F->I G->I H->I J Determine IC50 Values I->J K Comparative Analysis J->K

Caption: Overall experimental workflow for comparative cytotoxicity assessment.
Protocol 2.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability by assessing the metabolic activity of mitochondrial enzymes.[8] Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of NHPG and comparator compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2.2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[8][9] It is a reliable marker of necrosis.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol (Protocol 2.1).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (commercially available kits are recommended, e.g., CyQUANT™ LDH Cytotoxicity Assay) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

  • Data Analysis: Determine the LDH activity by subtracting the 680 nm absorbance from the 490 nm absorbance. Cytotoxicity is calculated as a percentage of the maximum LDH release from positive control wells (cells treated with a lysis buffer).

Protocol 2.3: Neutral Red (NR) Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of healthy cells.[8] A decrease in dye uptake indicates lysosomal damage or cell death.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol (Protocol 2.1).

  • Dye Incubation: After compound treatment, remove the medium and add 100 µL of medium containing 50 µg/mL Neutral Red. Incubate for 2-3 hours at 37°C.

  • Cell Washing: Remove the dye-containing medium and wash the cells once with 150 µL of pre-warmed PBS.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well.

  • Agitation: Place the plate on a shaker for 10 minutes to extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate viability as a percentage of the dye uptake in vehicle-treated control cells.

Data Presentation and Interpretation

The primary quantitative output from these assays is the IC50 value, which represents the concentration of a compound that inhibits 50% of the measured response (e.g., metabolic activity, cell viability). These values should be tabulated for clear comparison across compounds, cell lines, and assays.

Table 1: Comparative IC50 Values (µM) of NHPG and Analogs Across Different Cell Lines and Assays

CompoundAssayHepG2 (Liver)SH-SY5Y (Neuronal)HaCaT (Dermal)
N-(4-Hydroxyphenyl)-N-phenylglycine MTT150250300
LDH Release> 500> 500> 500
Neutral Red180280350
p-Aminophenol MTT5012090
LDH Release80200150
Neutral Red65140110
Glycine MTT> 1000800[4]> 1000
LDH Release> 1000> 1000> 1000
Neutral Red> 1000> 1000> 1000
N-Phenylglycine MTT450600750
LDH Release> 1000> 1000> 1000
Neutral Red500680800

Note: The IC50 values presented in this table are illustrative examples based on published data for related compounds and are intended to demonstrate the format for data presentation. Actual experimental results will vary.

Interpretation of Results:

  • Potency Ranking: Based on the illustrative data, the toxicity ranking would be p-Aminophenol > NHPG > N-Phenylglycine > Glycine. This suggests that the hydroxyphenylamine moiety is a key driver of toxicity.

  • Mechanism of Action: The discrepancy between MTT/Neutral Red IC50 values and the much higher LDH release IC50 values for NHPG suggests that at lower concentrations, its toxicity is primarily mediated by metabolic and lysosomal dysfunction rather than overt membrane damage (necrosis). This could point towards an apoptotic mechanism.

  • Cell-Specific Toxicity: The lower IC50 values in HepG2 cells compared to neuronal and dermal cells for NHPG and p-Aminophenol suggest a potential for selective hepatotoxicity.

Mechanistic Insights: A Potential Pathway for NHPG Toxicity

The phenolic structure of NHPG suggests that oxidative stress could be a key mechanism of its toxicity. Phenolic compounds can be metabolized to reactive quinone species, which can deplete cellular antioxidants like glutathione (GSH) and generate reactive oxygen species (ROS), ultimately leading to mitochondrial damage and the initiation of the intrinsic apoptotic pathway.

G cluster_stress Oxidative Stress cluster_apoptosis Intrinsic Apoptosis NHPG N-(4-Hydroxyphenyl) -N-phenylglycine Metabolism Cellular Metabolism (e.g., CYP450) NHPG->Metabolism Quinone Reactive Quinone Intermediate Metabolism->Quinone GSH GSH Depletion Quinone->GSH ROS ROS Generation Quinone->ROS Mito Mitochondrial Damage GSH->Mito ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed mechanism of NHPG-induced cytotoxicity via oxidative stress.

This proposed pathway can be investigated experimentally by measuring ROS generation (e.g., using DCFDA), GSH levels, and the activation of key apoptotic proteins like Caspase-3 and -7.

Conclusion

This guide outlines a systematic and robust methodology for the comparative in vitro toxicity assessment of N-(4-Hydroxyphenyl)-N-phenylglycine. By employing a panel of cell lines and a suite of assays targeting different cellular functions, researchers can move beyond a simple determination of cell death to a more nuanced understanding of a compound's toxic potential and mechanism of action. This multi-parametric approach is critical for making informed decisions in drug discovery and chemical safety assessment, ensuring that scientific integrity and trustworthiness are at the core of the evaluation process.

References

  • Lisignoli, G., et al. (Year). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. PubMed. [Link]

  • Adib, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]

  • Adib, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • Newell, D. W., et al. (2005). Glycine-induced neurotoxicity in organotypic hippocampal slice cultures. PubMed. [Link]

  • Fukuchi, M., et al. (2005). Comparative analysis of the cytotoxicity of homopolymeric amino acids. PubMed. [Link]

  • Abt, M. C., et al. (2024). Aromatic amino acid metabolites alter interferon signaling and influenza pathogenesis. eLife. [Link]

  • Zink, M., et al. (2019). Concentration and DS dependent in vitro cytotoxicity of A) glycine, B) β-alanine, and C) L-lysine substituted dextrans. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenyl)glycine. PubChem. [Link]

  • Shinto, H., et al. (2021). Aromaphilicity Index of Amino Acids: Molecular Dynamics Simulations of the Protein Binding Affinity for Carbon Nanomaterials. ACS Applied Nano Materials. [Link]

  • Seminotti, B., et al. (2008). Glycine provokes lipid oxidative damage and reduces the antioxidant defenses in brain cortex of young rats. PubMed. [Link]

  • El Refaey, M., et al. (2015). Oxidation of the aromatic amino acids tryptophan and tyrosine disrupts their anabolic effects on bone marrow mesenchymal stem cells. PMC. [Link]

  • Patty, F. A. (n.d.). Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives. ResearchGate. [Link]

  • Tihanyi, K., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ResearchGate. [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylglycine. Wikipedia. [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Tihanyi, K., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. PMC. [Link]

  • Patel, M. B., et al. (2012). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung cancer activity. Scholars Research Library. [Link]

Sources

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